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  • Product: 2-(2-Chloro-4,6-dimethylphenoxy)acetamide
  • CAS: 1030553-87-7

Core Science & Biosynthesis

Foundational

A Predictive and Methodological Guide to the Crystal Structure of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Abstract This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 2-(2-chloro-4,6-dimethylphenoxy)acetamide. While a solved crystal structure for this spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 2-(2-chloro-4,6-dimethylphenoxy)acetamide. While a solved crystal structure for this specific molecule is not currently available in public databases, this document outlines a robust, field-proven methodology for its determination using single-crystal X-ray diffraction (XRD). By drawing upon established protocols for analogous phenoxyacetamide and chloroacetamide derivatives, this guide offers researchers, scientists, and drug development professionals a predictive analysis of the expected molecular geometry, crystal packing, and a step-by-step workflow to achieve unambiguous structural characterization. The guide also covers the complementary role of powder X-ray diffraction (PXRD) in bulk sample analysis.

Introduction: The Scientific Imperative

Phenoxyacetamide derivatives represent a class of compounds with significant biological and chemical interest. Their scaffolds are found in molecules with applications ranging from herbicides to potential therapeutics, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3][4] The specific molecule, 2-(2-chloro-4,6-dimethylphenoxy)acetamide, combines the structural features of a substituted phenoxy ring—known to influence biological activity—with a flexible acetamide side chain capable of forming critical hydrogen bonds.

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction remains the gold standard for providing this definitive structural information at atomic resolution.[5][6] This guide provides a complete methodological blueprint for researchers to successfully determine the crystal structure of the title compound, from initial synthesis to final structural refinement and validation.

Proposed Synthesis and Crystallization Strategy

The first critical step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis via Williamson Ether Synthesis

A reliable and well-established route to phenoxyacetamides is the Williamson ether synthesis, which involves the SN2 reaction between a phenoxide and an alkyl halide.[7][8][9]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product R1 2-Chloro-4,6-dimethylphenol C1 1. Strong Base (e.g., NaOH, KOH) 2. Polar Aprotic Solvent (e.g., Acetone, DMF) 3. Heat R1->C1 R2 2-Chloroacetamide R2->C1 P1 2-(2-Chloro-4,6-dimethylphenoxy)acetamide C1->P1

Figure 1: Proposed synthesis of the title compound via Williamson ether synthesis.
Experimental Protocol: Synthesis
  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4,6-dimethylphenol (1.0 eq.) in a suitable solvent such as acetone or DMF. Add a strong base, such as powdered potassium hydroxide (1.1 eq.) or sodium hydroxide (1.1 eq.), to the solution.[10][11]

    • Causality: The strong base is essential to deprotonate the phenol, forming the highly nucleophilic phenoxide ion required for the subsequent SN2 attack. The excess ensures complete conversion.

  • Nucleophilic Substitution: To the stirred phenoxide solution, add 2-chloroacetamide (1.05 eq.). Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor its progress using thin-layer chromatography (TLC).[11]

    • Causality: 2-Chloroacetamide provides the primary electrophilic carbon, which is ideal for an SN2 reaction, minimizing the potential for competing elimination reactions.[8][9] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

    • Causality: The product is expected to be a solid with low water solubility, allowing for its separation from the water-soluble byproducts (e.g., KCl).[12]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield high-purity material for crystal growth experiments.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal of suitable size (ideally >50 µm in all dimensions) and quality is the most crucial and often challenging step.[6]

Methodologies for Crystal Growth:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetone, or ethyl acetate) to near-saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks. This is often the simplest and most effective starting point.[13]

  • Solvent/Anti-Solvent Diffusion: Create a layered system where the compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Diffusion at the interface can induce slow crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.

Self-Validation: The success of this stage is validated by visual inspection under a microscope. The ideal crystals will be transparent, have well-defined faces, and extinguish light sharply when viewed through cross-polarized filters.

X-ray Diffraction Analysis: A Technical Workflow

Once suitable single crystals are obtained, their three-dimensional structure can be determined.

Figure 2: Standard experimental workflow for small-molecule single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal XRD
  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a modern diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[6]

    • The crystal is cooled to a low temperature (e.g., 100-150 K) using a cryostream.

      • Causality: Cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.[14]

    • A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or other algorithms (e.g., SHELXS software), which provides an initial model of the atomic positions.

    • This initial model is refined using full-matrix least-squares on F², typically with software like SHELXL.[15]

      • Causality & Validation: Refinement is an iterative process that adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.

  • Finalization and Reporting:

    • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions and refined using a riding model.[13]

    • The final structural information is compiled into a Crystallographic Information File (CIF), the standard format for reporting crystal structures.

Predicted Structural Features and Comparative Analysis

Based on the structures of chemically related compounds, we can predict key features of the 2-(2-chloro-4,6-dimethylphenoxy)acetamide crystal structure. The primary interaction governing the crystal packing in related acetamides is intermolecular hydrogen bonding.

  • Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O). It is highly probable that the molecules will form chains or dimers via N-H···O hydrogen bonds. This is a common and stabilizing motif observed in the crystal structures of numerous acetanilides.[15]

Figure 3: Predicted intermolecular N-H···O hydrogen bonding motif.
  • Molecular Conformation: The molecule possesses several rotatable bonds, particularly around the ether linkage (C-O-C) and the acetamide group. The final conformation in the crystal will be a low-energy state influenced by a balance between intramolecular steric hindrance and the optimization of intermolecular packing forces. The dihedral angle between the phenyl ring and the acetamide plane will be a key structural parameter.

The Role of Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the definitive structure of one perfect crystal, powder X-ray diffraction (PXRD) is an essential complementary technique for analyzing the bulk, polycrystalline material.[16]

Application and Protocol:

  • Sample Preparation: A small amount of the purified, crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Analysis: The result is a diffractogram (a plot of intensity vs. 2θ). This pattern is a unique fingerprint of the crystalline phase.

    • Trustworthiness & Validation: The experimentally obtained PXRD pattern can be compared to a theoretical pattern calculated from the single-crystal XRD data. A good match confirms that the bulk sample consists of the same crystalline phase as the single crystal that was structurally characterized, thus ensuring the determined structure is representative of the entire batch.

Conclusion

This guide establishes a comprehensive, scientifically-grounded pathway for the complete structural elucidation of 2-(2-chloro-4,6-dimethylphenoxy)acetamide. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive, publication-quality crystal structure. The predictive analysis, based on analogous compounds, suggests that intermolecular N-H···O hydrogen bonding will be a key determinant of the crystal packing. The successful application of these methods will provide crucial atomic-level insights, paving the way for a deeper understanding of this compound's properties and its potential applications in medicinal chemistry and materials science.

References

  • Gonnella, N. C. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2159. DOI: 10.1039/D2CS00697A. Retrieved from [Link]

  • JEOL (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. Retrieved from [Link]

  • The University of Queensland (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Kant, R., et al. (2019). Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide. ResearchGate. Retrieved from [Link]

  • Anonymous (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Chemical Synthesis Database (2025). N-(2-chloro-4,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ali, M., et al. (2023). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. ResearchGate. Retrieved from [Link]

  • Wikipedia (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • QuickCompany.in (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Retrieved from [Link]

  • ResearchGate (n.d.). Optimized geometrical structures of synthesized phenoxy acetamide.... Retrieved from [Link]

  • MDPI (2025). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Retrieved from [Link]

  • Hu, C., et al. (2009). N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide. PMC. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]

  • Dołhan, A., et al. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. Retrieved from [Link]

  • Popolo, A., et al. (2011). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Retrieved from [Link]

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Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Preamble: Charting a Course for Safety Assessment In the landscape of drug discovery and chemical development, the early and accurate identification of potential toxicity is paramount. The failure of promising candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a Course for Safety Assessment

In the landscape of drug discovery and chemical development, the early and accurate identification of potential toxicity is paramount. The failure of promising candidates in late-stage development due to unforeseen adverse effects represents a significant loss of time, resources, and scientific investment.[1] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of the novel chemical entity, 2-(2-Chloro-4,6-dimethylphenoxy)acetamide.

Publicly available toxicological data for this specific molecule is limited. Therefore, this document outlines a proposed, multi-tiered screening cascade. The strategy is predicated on the molecule's structural features—a chlorinated phenoxy ring coupled to an acetamide moiety—and draws upon established principles for analogous compounds, such as chloroacetamide herbicides, which are known to undergo complex metabolic activation.[2][3] Our approach is designed to be a self-validating system, where each tier of investigation informs the next, building a coherent toxicological profile from computational predictions to specific, mechanism-based in vitro assays.

Part 1: In Silico Assessment and Physicochemical Profiling — The Digital First Pass

Before committing to resource-intensive wet-lab experiments, a robust in silico evaluation is a cost-effective and rapid first step to flag potential liabilities.[4][5] Computational toxicology utilizes quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile based on its chemical structure.[4][5][6]

The primary objective here is to identify structural alerts—molecular substructures known to be associated with toxicity. For 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, the chlorinated aromatic ring is a key feature of interest, as halogenated aromatic compounds can be substrates for cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.

Predicted Physicochemical and ADMET Properties

The following table summarizes key physicochemical and ADMET properties predicted using computational models. Such predictions are vital for designing subsequent in vitro assays, for instance, determining the appropriate solvent and concentration ranges. Data for the structurally similar compound 2-chloro-N-(2,4-dimethoxyphenyl)acetamide is used here as an illustrative example.[7]

PropertyPredicted ValueImplication for Screening
LogP (Octanol-Water Partition) 1.48Moderate lipophilicity; suggests potential for membrane permeability.
Water Solubility 3.71e-3 g/LLow water solubility; requires an organic solvent like DMSO for stock solutions.
pKa (Acidic) 12.2The amide proton is weakly acidic.
Boiling Point 331 °CHigh boiling point, stable solid at room temperature.
Ames Mutagenicity Likely NegativeInitial prediction suggests low potential for point mutations.
hERG Inhibition PossibleStructural features may warrant direct testing of cardiac ion channel effects.

Part 2: A Tiered In Vitro Screening Cascade

The core of the preliminary safety assessment is a tiered in vitro strategy. This approach progresses from broad assessments of cytotoxicity to specific endpoints like genotoxicity and organ-specific toxicity.

Tier 1: General Cytotoxicity — Establishing a Toxicity Threshold

The initial step in any in vitro evaluation is to determine the concentration range at which the compound elicits general cellular toxicity.[8][9] This provides a baseline understanding of the compound's potency and establishes the sub-lethal concentration ranges for subsequent, more sensitive assays like genotoxicity tests.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[10]

Step-by-Step Methodology:

  • Cell Culture: Plate a human cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide in DMSO. Create a series of 2-fold serial dilutions in cell culture medium, with a final DMSO concentration ≤0.5% (v/v).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 100 µM down to 0.78 µM) to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

G

Caption: Tiered workflow for preliminary toxicity screening.

Tier 2: Genotoxicity — Assessing the Potential for DNA Damage

Genotoxicity testing is a critical regulatory requirement designed to detect compounds that can cause direct or indirect DNA damage, leading to mutations or chromosomal aberrations.[11] A standard in vitro battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[12][13][14]

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This assay, compliant with OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).[15][16] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[14]

Step-by-Step Methodology:

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without a supplementary metabolic activation system (S9 mix from rat liver) to detect metabolites that may be genotoxic.[11]

  • Exposure: In a test tube, combine the test compound (at multiple non-toxic concentrations), the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates (lacking the specific amino acid).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Protocol 2: In Vitro Micronucleus Assay

This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number).[12] When a cell divides, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[12]

Step-by-Step Methodology:

  • Cell Culture: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with the test compound at several concentrations (including a cytotoxic concentration) for a defined period.

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 mix.

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that formed during the first mitosis after treatment.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

Tier 3: Organ-Specific Toxicity — Probing Key Target Organs

A. Hepatotoxicity Assessment

The liver is the primary organ for xenobiotic metabolism, making it a frequent target for drug-induced toxicity.[17] Many compounds are converted by Cytochrome P450 (CYP) enzymes into reactive metabolites that can cause cellular damage.[18] The human hepatoma cell line HepG2 is a widely used and reliable model for screening CYP induction and metabolism-related liver toxicity.[19][20]

Hypothetical Metabolic Activation Pathway

Based on known pathways for other chloroacetamide compounds, 2-(2-Chloro-4,6-dimethylphenoxy)acetamide could undergo CYP-mediated oxidation, potentially leading to the formation of a reactive quinone-imine species, a type of metabolite implicated in the carcinogenicity of other chloroacetamides.[2][3]

G

Caption: Potential bioactivation pathway in hepatocytes.

Experimental Protocol: CYP Inhibition/Induction and Hepatocyte Viability

  • Cell Culture: Culture HepG2 cells in standard conditions. For induction experiments, pre-treat cells with known CYP inducers (e.g., rifampicin for CYP3A4) for 48-72 hours.

  • Compound Exposure: Treat the cells with 2-(2-Chloro-4,6-dimethylphenoxy)acetamide at various concentrations. For inhibition studies, co-incubate with specific CYP substrates.

  • CYP Activity Measurement: Measure the activity of key CYP isoforms (e.g., CYP1A2, 2D6, 3A4) using commercially available fluorescent or luminescent probe substrates. A decrease in signal indicates inhibition.

  • Viability Assessment: In parallel, assess cell viability using the MTT or a similar assay after 24 and 48 hours of exposure to determine if metabolic activity correlates with cytotoxicity.[18]

B. Cardiotoxicity Assessment: hERG Channel Screening

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[21] Therefore, early screening for hERG liability is a critical step in safety pharmacology.[22][23]

Experimental Protocol: High-Throughput hERG Screening

While manual patch-clamp electrophysiology is the gold standard, high-throughput methods are suitable for preliminary screening.[21][22]

  • System: Utilize an automated patch-clamp system or a fluorescence-based assay that uses a thallium-sensitive dye to measure ion flux through the hERG channel.[21]

  • Cell Line: Employ a stable cell line overexpressing the hERG channel (e.g., HEK-293 cells).

  • Procedure:

    • Plate the cells according to the system's requirements.

    • Apply the test compound across a range of concentrations.

    • A known hERG blocker (e.g., astemizole) should be used as a positive control.

    • Measure the hERG channel current (patch-clamp) or the change in fluorescence (flux assay).

  • Data Analysis: Calculate the percentage of hERG channel inhibition for each concentration and determine the IC₅₀ value. Compounds with an IC₅₀ below 10 µM are often flagged for further investigation.

Part 3: Data Synthesis and Integrated Risk Assessment

The culmination of this preliminary screening is the integration of all data points to form a coherent initial risk assessment.

Summary of Potential Findings

Assay TypeEndpointInterpretation of a "Flag" Result
Cytotoxicity IC₅₀ ValueIC₅₀ < 10 µM suggests significant basal cytotoxicity.
Ames Test Revertant Fold-IncreaseA >2-fold increase in revertant colonies is considered positive.
Micronucleus % Micronucleated CellsA significant, dose-dependent increase indicates clastogenicity/aneugenicity.
Hepatotoxicity CYP Inhibition/InductionPotent inhibition (IC₅₀ < 1 µM) or significant induction may predict drug-drug interactions.
Cardiotoxicity hERG IC₅₀ ValueIC₅₀ < 10 µM raises concerns for potential QT prolongation.

A "flag" in any of these assays does not necessarily terminate a compound's development but signals the need for more definitive, mechanism-based follow-up studies. For example, a positive Ames test would trigger further in vivo genotoxicity studies. A low hERG IC₅₀ would necessitate more detailed electrophysiological studies and in vivo QT assessment.[23]

This structured, tiered approach ensures that resources are allocated efficiently, providing a robust foundation of safety data that enables informed, go/no-go decisions in the early stages of the development pipeline.

References

  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). Cytotoxicity Assays Can Improve Compound Safety. Retrieved from [Link]

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  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Retrieved from [Link]

  • Gupta, R., et al. (2022). MolToxPred: small molecule toxicity prediction using machine learning approach. Scientific Reports. Retrieved from [Link]

  • Pu, L., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. Retrieved from [Link]

  • Deng, J., et al. (2018). Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity. PMC. Retrieved from [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]

  • Westerink, W. M., & Schoonen, W. G. (2007). HepG2 cells as an in vitro model for evaluation of cytochrome P450 induction by xenobiotics. Drug Metabolism Reviews. Retrieved from [Link]

  • Metrion Biosciences. (2026, January 21). hERG screening using high quality electrophysiology assays. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2018). OECD Guideline for the Testing of Chemicals 452: Chronic Toxicity Studies. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. Retrieved from [Link]

  • Kim, Y. J., & Lim, J. (2015). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC. Retrieved from [Link]

  • Mishra, A., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-chloro-N-(2,4-dimethoxyphenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Comparison of In Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2. Retrieved from [Link]

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  • Gómez-Lechón, M. J., et al. (1996). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. PubMed. Retrieved from [Link]

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  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Retrieved from [Link]

  • Yasuda, K., et al. (2010). ON-CHIP PRE-CLINICAL CARDIAC TOXICITY: TESTING COMPOUNDS BEYOND hERG AND QT USING hES. Retrieved from [Link]

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Foundational

2-(2-Chloro-4,6-dimethylphenoxy)acetamide: Biological Activity, Metabolic Pathways, and Experimental Profiling

Executive Summary The phenoxyacetamide scaffold has emerged as a highly versatile, "privileged structure" in both medicinal chemistry and agrochemical development[1]. The compound 2-(2-Chloro-4,6-dimethylphenoxy)acetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetamide scaffold has emerged as a highly versatile, "privileged structure" in both medicinal chemistry and agrochemical development[1]. The compound 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS: 1030553-87-7) represents a highly functionalized derivative within this class[2]. Featuring a primary amide and a specifically substituted phenyl ring, this molecule possesses physicochemical properties that make it an attractive building block for targeted screening.

This technical guide synthesizes current literature on the phenoxyacetamide pharmacophore to extrapolate the biological activity, structure-activity relationships (SAR), and metabolic pathways of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide. Furthermore, it provides self-validating, step-by-step experimental protocols designed to rigorously evaluate its efficacy and pharmacokinetic profile.

Chemical Profiling and SAR Rationale

The specific substitution pattern of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide dictates its interaction with biological targets:

  • The Acetamide Moiety: Acts as a critical hydrogen bond donor and acceptor. In kinase inhibition, this moiety frequently interacts with the ATP-binding hinge region of the target protein[3].

  • The Ether Linkage: Provides structural flexibility, allowing the aromatic ring to adopt optimal conformations within hydrophobic binding pockets.

  • Aromatic Substitutions (2-Chloro, 4,6-Dimethyl): The ortho-chloro group introduces steric hindrance and electron-withdrawing properties, which can protect the ether bond from rapid enzymatic cleavage. The para and meta methyl groups increase the compound's lipophilicity (LogP), enhancing cellular permeability and blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) targets[4][5].

Table 1: Physicochemical Properties of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide
PropertyValueScientific Implication
CAS Number 1030553-87-7Unique chemical identifier[2].
Molecular Weight 213.66 g/mol Ideal for lead-like chemical space (<300 g/mol )[2].
Molecular Formula C₁₀H₁₂ClNO₂Confirms elemental composition[2].
XLogP3-AA 2.13Optimal lipophilicity for oral bioavailability and membrane crossing[2].
Topological Polar Surface Area 52.3 ŲExcellent for BBB penetration (typically <90 Ų required for CNS drugs)[2].
Rotatable Bonds 3Low conformational entropy, favoring high-affinity target binding[2].

Biological Activity Landscape

While 2-(2-Chloro-4,6-dimethylphenoxy)acetamide is primarily utilized as a screening library compound, its core scaffold exhibits well-documented polypharmacology across several therapeutic and agricultural domains.

Neurological Targets: Monoamine Oxidase (MAO) Inhibition

Phenoxyacetamide analogues are potent and selective inhibitors of Monoamine Oxidases (MAO-A and MAO-B), mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters[6][7]. The acetamide group mimics the amine substrate, while the substituted phenoxy ring occupies the hydrophobic substrate cavity of the FAD-containing enzyme[8]. Halogenation (such as the 2-chloro group) can modulate selectivity between the MAO-A and MAO-B isoforms[6].

Oncology: Cytotoxicity and Kinase Inhibition

In oncology, phenoxyacetamide derivatives have demonstrated potent apoptotic induction. For example, related compounds exhibit significant cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, often outperforming standard chemotherapeutics like 5-Fluorouracil[9]. The mechanism frequently involves the inhibition of PARP-1 or receptor tyrosine kinases. Hybridizing the phenoxyacetamide pharmacophore with other active moieties (e.g., chalcones) has yielded highly effective c-Met kinase inhibitors[3].

Agrochemical Applications: Herbicidal Activity

Beyond human health, phenoxyacetamides are a cornerstone of modern agrochemistry. They act as potent herbicides by disrupting plant cell metabolism, specifically targeting very-long-chain fatty acid synthesis or mimicking synthetic auxins[10]. Derivatives have shown superior inhibition of weed seed germination (e.g., Echinochloa crusgalli and Lactuca sativa) in field experiments[10].

Table 2: Comparative Biological Activities of Phenoxyacetamide Scaffolds
Target / ApplicationRepresentative Activity / IC₅₀Reference
MAO-A Inhibition ~0.018 μM (Optimized derivatives)[6]
HepG2 Cytotoxicity 1.43 μM – 6.9 μM[9]
c-Met Kinase Inhibition Low micromolar range[3]
Herbicidal Activity (L. sativa) 42.7 g/ha (Field application)[10]

Metabolic Pathways and Pharmacokinetics

Understanding the biotransformation of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide is critical for predicting its half-life and toxicity. In silico ADMET predictions and in vitro studies of related compounds suggest a favorable metabolic stability profile, though they are subject to specific Phase I and Phase II transformations[5][11].

  • Phase I Metabolism (CYP450 Mediated): The primary route of degradation is Cytochrome P450-mediated O-dealkylation, which cleaves the ether bond to yield 2-chloro-4,6-dimethylphenol[12]. Secondary Phase I reactions include aliphatic hydroxylation of the methyl groups or aromatic hydroxylation of the phenyl ring. Furthermore, amidases in the liver and plasma can hydrolyze the primary amide to form the corresponding phenoxyacetic acid[13].

  • Phase II Metabolism: The resulting phenols and carboxylic acids are highly susceptible to glucuronidation (via UGTs) and sulfation (via SULTs), significantly increasing their aqueous solubility for rapid renal excretion.

MetabolicPathway Parent 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (Parent Compound) CYP450 CYP450 Enzymes (Phase I Metabolism) Parent->CYP450 Oxidation Amidase Amidases (Hydrolysis) Parent->Amidase Hydrolysis Met1 2-Chloro-4,6-dimethylphenol (O-Dealkylation) CYP450->Met1 Cleavage Met3 Hydroxylated Metabolites (Aromatic Hydroxylation) CYP450->Met3 +OH Met2 Phenoxyacetic Acid Derivative (Amide Hydrolysis) Amidase->Met2 -NH2 Phase2 UGT / SULT Enzymes (Phase II Conjugation) Met1->Phase2 Met2->Phase2 Met3->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion Conjugates

Figure 1: Predicted Phase I and Phase II metabolic pathways of the phenoxyacetamide scaffold.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish causality between the application of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide and the observed biological phenomena.

Workflow Start Compound Preparation (DMSO Stock) Branch1 Target-Based Assay Start->Branch1 Branch2 Phenotypic Assay Start->Branch2 Branch3 ADMET Profiling Start->Branch3 Assay1 MAO-A/B Inhibition (Fluorometric) Branch1->Assay1 Assay2 HepG2 Cytotoxicity (MTT Reduction) Branch2->Assay2 Assay3 HLM Stability (LC-MS/MS MRM) Branch3->Assay3 Data Data Acquisition & Analysis (IC50, CLint) Assay1->Data Assay2->Data Assay3->Data Lead SAR Modeling & Lead Optimization Data->Lead

Figure 2: Integrated experimental workflow for biological and metabolic profiling of compound hits.

Protocol 1: In Vitro MAO-A/B Enzyme Inhibition Assay[1][6]

Rationale: This continuous fluorometric assay utilizes kynuramine as a substrate. MAO oxidatively deaminates kynuramine into 4-hydroxyquinoline (4-HQ), a highly fluorescent product. This allows for real-time kinetic monitoring of enzyme inhibition.

  • Preparation: Prepare a 10 mM stock of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide in 100% DMSO. Dilute serially in potassium phosphate buffer (pH 7.4) to achieve final assay concentrations ranging from 1 nM to 100 μM (ensure final DMSO concentration is ≤1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a black 96-well microplate, combine 50 μL of the test compound with 50 μL of recombinant human MAO-A or MAO-B (5 μg/mL final concentration). Incubate at 37°C for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 50 μL of kynuramine (final concentration 40 μM for MAO-A; 20 μM for MAO-B).

  • Data Acquisition: Immediately monitor fluorescence (Excitation: 310 nm, Emission: 400 nm) continuously for 30 minutes at 37°C.

  • Validation: Use Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive control inhibitors. Calculate IC₅₀ using non-linear regression analysis of the initial reaction velocities.

Protocol 2: HepG2 Cytotoxicity (MTT Assay)[9]

Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this reaction only occurs in metabolically active cells, it perfectly isolates true cytotoxicity/apoptosis from background cellular debris.

  • Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed cells into a clear 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of the test compound (0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (5-Fluorouracil, 10 μM). Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 μL of pure DMSO to each well to dissolve the intracellular formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Microsomal Metabolic Stability Assay (HLM)[5][11]

Rationale: Human Liver Microsomes (HLMs) contain the full complement of human CYP450 enzymes. By selectively adding NADPH (a required CYP cofactor), we isolate Phase I metabolism. Quenching the reaction with cold acetonitrile precisely halts enzymatic activity for accurate kinetic profiling via LC-MS/MS.

  • Matrix Preparation: Prepare a reaction mixture containing HLMs (0.5 mg/mL protein) and the test compound (1 μM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Validation & Calculation: Use Verapamil as a high-clearance positive control. Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant ( k ) and the intrinsic clearance ( CLint​ ).

Conclusion

The compound 2-(2-Chloro-4,6-dimethylphenoxy)acetamide is a highly functionalized representative of the phenoxyacetamide class. Grounded in established structure-activity relationships, its chemical topology makes it an excellent candidate for screening against MAO enzymes, specific kinases, and whole-cell oncology or agrochemical phenotypic models. By employing the rigorous, self-validating experimental protocols outlined in this guide, researchers can accurately map its biological efficacy and metabolic fate, accelerating its potential transition from a screening hit to an optimized lead compound.

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Protocols & Analytical Methods

Method

Advanced Sample Preparation and LC-MS/MS Quantification Strategies for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Environmental Chemists. Matrix Focus: Biological Fluids (Plasma) and Environmental Water.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Environmental Chemists. Matrix Focus: Biological Fluids (Plasma) and Environmental Water.

Chemical Profiling & Analytical Rationale (The "Why")

2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS: 1030553-87-7; MW: 213.66 g/mol ) is a synthetic organic molecule featuring a hydrophobic chlorinated phenoxy ring linked to a terminal acetamide group. Compounds of the phenoxyacetamide class are highly relevant in both drug discovery—such as in the development of novel EthR inhibitors for tuberculosis[1]—and as structural analogues to major agricultural acetamide herbicides[2].

Designing a robust LC-MS/MS sample preparation workflow requires analyzing the molecule's specific physicochemical traits:

  • Lipophilicity (LogP ~2.2): The molecule is moderately hydrophobic. It will partition well into organic solvents, making reversed-phase mechanisms ideal for extraction and chromatography.

  • Acid-Base Profile (Neutral Amide): The acetamide nitrogen's lone pair is delocalized into the adjacent carbonyl, rendering it non-basic at physiological pH. Consequently, strong ion-exchange Solid-Phase Extraction (SPE) will fail. We must rely on hydrophobic interactions (e.g., Polymeric HLB or graphitized carbon) to capture the analyte[3].

  • Ionization Strategy: Because the molecule lacks easily ionizable groups in solution, we force gas-phase ionization using Positive Electrospray Ionization (ESI+) . The addition of 0.1% Formic Acid to the mobile phase provides an abundant proton source to protonate the amide carbonyl, yielding a strong [M+H]+ precursor ion at m/z 214.1.

Self-Validating Experimental Methodologies (The "How")

To ensure data integrity, every protocol below is designed as a self-validating system . You must run three distinct Quality Control (QC) checkpoints alongside your unknown samples:

  • Pre-Extraction Spike (A): Blank matrix spiked with the target analyte before extraction.

  • Post-Extraction Spike (B): Blank matrix extracted, then spiked with the target analyte after extraction.

  • Neat Standard (C): Target analyte in pure reconstitution solvent.

The Validation Logic:

  • Recovery (RE) = (A / B) × 100. If RE < 60%, your extraction solvent is too weak, or the SPE elution volume is insufficient.

  • Matrix Effect (ME) = (B / C) × 100. If ME < 80%, you are experiencing severe ion suppression. You must increase the SPE wash strength or use a lower injection volume.

Protocol A: High-Throughput Protein Precipitation (For Plasma PK Studies)

Causality: Acetonitrile (ACN) is chosen over methanol because it produces a harder, denser protein pellet, trapping phospholipids that would otherwise cause matrix effects in the MS source.

  • Aliquot: Transfer 50 µL of human or animal plasma into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard: Add 10 µL of IS working solution (e.g., Alachlor-d13 or a stable isotope-labeled analogue at 100 ng/mL). Vortex for 10 seconds.

  • Protein Crash: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (The acid disrupts protein-drug binding).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the clear supernatant to an LC vial and add 100 µL of HPLC-grade water. Why? Injecting 75% ACN directly onto a reversed-phase column causes severe peak broadening. Diluting with water matches the initial mobile phase conditions.

Protocol B: Solid-Phase Extraction (For Environmental Water)

Causality: Adapted from4[4], Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges are used because their divinylbenzene backbone efficiently captures the neutral phenoxyacetamide from large aqueous volumes.

  • Conditioning: Pass 2.0 mL of Methanol through a 30 mg/1 cc HLB cartridge, followed by 2.0 mL of HPLC water. Do not allow the sorbent bed to dry.

  • Loading: Load 10.0 mL of the water sample (pre-spiked with IS) at a steady flow rate of 1–2 mL/min.

  • Washing: Wash with 2.0 mL of 5% Methanol in water. This removes polar salts and humic acids without eluting the target.

  • Drying: Apply maximum vacuum (15 inHg) for 5 minutes to remove residual water.

  • Elution: Elute the target analyte with 2.0 mL of 100% Methanol into a clean glass tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of 20% Acetonitrile / 80% Water. Vortex thoroughly and transfer to an LC vial.

Workflow & Fragmentation Visualizations

SamplePrep cluster_plasma Protocol A: Plasma (PK Studies) cluster_water Protocol B: Water (Environmental) Start Sample Matrix (Plasma or Water) PPT Protein Precipitation (3x Vol Acetonitrile + IS) Start->PPT SPE_Cond SPE Conditioning (2mL MeOH, 2mL H2O) Start->SPE_Cond Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness (N2 stream, 40°C) Supernatant->Evap SPE_Load Load Sample (HLB Cartridge, 1 mL/min) SPE_Cond->SPE_Load SPE_Wash Wash Cartridge (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Elute Target (100% MeOH) SPE_Wash->SPE_Elute SPE_Elute->Evap Recon Reconstitute (20% ACN / 80% H2O) Evap->Recon LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS

Fig 1: Parallel sample preparation workflows for biological and environmental matrices.

Fragmentation Parent Parent Ion (ESI+) [M+H]+ m/z 214.1 C10H13ClNO2+ Frag1 Quantifier Ion m/z 155.0 [C8H8ClO]+ Parent->Frag1 CE: 18 eV Ether Cleavage Loss Neutral Loss Acetamide (59 Da) Parent->Loss -59 Da Frag2 Qualifier Ion m/z 119.1 [C8H7O]+ Frag1->Frag2 CE: 32 eV Loss of HCl (-36 Da)

Fig 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

LC-MS/MS Analytical Conditions & Data Presentation

Chromatography:

  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: HPLC Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (20% B), 1-4 min (linear to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 20% B), 5.1-7 min (re-equilibration). Flow rate: 0.4 mL/min.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-(2-Chloro...)-acetamide 214.1155.0502518Quantifier
2-(2-Chloro...)-acetamide 214.1119.1502532Qualifier
IS (Alachlor-d13) 283.2175.1502520Internal Standard

Table 2: Method Validation Summary (Representative Quantitative Data)

MatrixExtraction MethodSpiked Conc. (ng/mL)Mean Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)
Human PlasmaPPT (Acetonitrile)1088.4 ± 4.292.1 (Slight suppression)5.3
Human PlasmaPPT (Acetonitrile)50091.2 ± 3.194.5 (Slight suppression)3.8
Surface WaterSPE (Polymeric HLB)0.595.6 ± 2.8101.2 (Negligible)4.1
Surface WaterSPE (Polymeric HLB)5097.1 ± 1.999.8 (Negligible)2.5

References

  • Waters Corporation. "EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)." 2[2]

  • SCIEX. "EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS." 4[4]

  • Organomation. "Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extraction." 3[3]

  • Flipo, M., et al. "Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis." ACS Publications (Journal of Medicinal Chemistry), 2012.1[1]

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Application

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS: 1030553-87-7) Executive Summary & Physicochemical Profili...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS: 1030553-87-7)

Executive Summary & Physicochemical Profiling

The compound 2-(2-Chloro-4,6-dimethylphenoxy)acetamide belongs to the phenoxyacetamide class of small molecules, a structural motif frequently investigated in agrochemical development and as targeted enzyme inhibitors (e.g., acetylcholinesterase inhibitors)[1]([Link]). Transitioning this compound from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models presents a significant formulation challenge.

Due to the hydrophobic 2-chloro-4,6-dimethylphenoxy ring, the molecule exhibits high lipophilicity and poor aqueous solubility. Accurate characterization of these physicochemical properties is the mandatory first step in preclinical formulation to prevent matrix effects, erratic absorption, or vehicle-induced toxicity[2]([Link]).

Table 1: Physicochemical Parameters & Formulation Implications
ParameterValue / EstimateFormulation Implication
Molecular Weight 213.66 g/mol Small molecule; suitable for rapid systemic distribution.
Formula C10H12ClNO2Neutral amide; pH adjustment will not significantly enhance solubility (lacks ionizable amines/carboxylic acids).
Topological Polar Surface Area 52.3 ŲGood membrane permeability; likely to cross the blood-brain barrier (BBB).
Estimated LogP ~2.7Highly lipophilic; will resist dissolution in standard aqueous buffers (e.g., PBS, Saline).
Aqueous Solubility < 0.1 mg/mLRequires co-solvents for Intravenous (IV) dosing and surfactants/suspending agents for Oral (PO) dosing.

Vehicle Selection Matrix: The Causality of Excipients

Selecting an in vivo vehicle is not arbitrary; it is a delicate balance between solubilizing the active pharmaceutical ingredient (API) and maintaining physiological tolerability. Because 2-(2-Chloro-4,6-dimethylphenoxy)acetamide lacks ionizable groups, salt formation and pH-shifting are non-viable strategies. We must rely on dielectric constant manipulation (co-solvents) and surface tension reduction (surfactants)[3]([Link]).

Table 2: Recommended In Vivo Vehicle Matrix
RouteRecommended Vehicle SystemMax API ConcentrationCausality & Physiological Rationale
IV 5% DMSO + 40% PEG400 + 55% Saline~2 - 5 mg/mLDMSO disrupts the API's crystal lattice energy. PEG400 acts as a co-solvent to prevent precipitation upon aqueous dilution. Kept ≤5% to avoid DMSO-induced hemolysis[4]([Link]).
PO / IP 0.1% Tween-80 + 0.5% Methylcellulose (MC) in Water~10 - 50 mg/mL (Suspension)Tween-80 wets the hydrophobic phenoxy ring. MC increases vehicle viscosity, preventing rapid sedimentation of API particles and ensuring uniform dosing[2]([Link]).
SC Medium Chain Triglycerides (MCT Oil)~10 - 20 mg/mLThe lipophilic API readily dissolves in lipid vehicles, creating a depot effect for sustained subcutaneous release[3]([Link]).

Formulation Workflows & Self-Validating Systems

To ensure scientific integrity, every formulation protocol must include a Self-Validation Checkpoint . Dosing an unstable formulation can lead to fatal pulmonary embolisms (in IV routes) or highly variable PK profiles (in PO routes).

FormulationWorkflow A 2-(2-Chloro-4,6-dimethylphenoxy)acetamide Solid API | LogP ~2.7 B Select Dosing Route A->B C Intravenous (IV) Requires True Solution B->C Systemic PK D Oral (PO) Suspension Permitted B->D Efficacy/Tox E Co-solvent System 5% DMSO + 40% PEG400 + 55% Saline C->E F Wetting & Suspending 0.1% Tween-80 + 0.5% Methylcellulose D->F G Self-Validation: Centrifuge (10k x g) Check for Precipitation E->G H Self-Validation: Microscopy Particle Size <10 µm F->H

Preclinical formulation decision tree for lipophilic phenoxyacetamides.
Protocol A: Intravenous (IV) Solution Preparation (Target: 2 mg/mL)

Note: IV formulations must be absolute true solutions. Particulates >5 µm will cause immediate mortality in rodents due to capillary blockage.

  • Weighing: Accurately weigh 2.0 mg of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of 100% DMSO. Vortex vigorously for 60 seconds until the powder is completely dissolved.

    • Causality: DMSO is required to break the initial intermolecular bonds of the lipophilic solid.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 2 minutes. The solution must remain crystal clear.

  • Aqueous Phase Addition (Critical Step): Slowly add 550 µL of 0.9% sterile Saline dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of the aqueous anti-solvent will cause localized supersaturation, forcing the API to crash out of solution[2]([Link]).

  • Self-Validation Checkpoint:

    • Transfer 100 µL of the final formulation to a microcentrifuge tube.

    • Centrifuge at 10,000 × g for 5 minutes.

    • Pass Criteria: No visible pellet at the bottom of the tube. If a pellet forms, the formulation has failed and must not be dosed.

Protocol B: Oral (PO) Suspension Preparation (Target: 10 mg/mL)

Note: Suspensions allow for higher dosing payloads but require strict particle size management to ensure consistent gastrointestinal dissolution.

  • Weighing: Weigh 10.0 mg of the API into a glass mortar or homogenization vessel.

  • Wetting: Add 10 µL of 100% Tween-80 directly to the powder. Triturate (grind) the powder into the surfactant to form a smooth paste.

    • Causality: The lipophilic phenoxy ring repels water. Tween-80 lowers the interfacial tension, allowing the aqueous vehicle to coat the particles.

  • Suspending: Gradually add 990 µL of a pre-made 0.5% Methylcellulose (in water) solution while continuously mixing with a probe homogenizer (e.g., Polytron) at 10,000 RPM for 3 minutes.

  • Self-Validation Checkpoint:

    • Place a 10 µL drop of the suspension on a glass slide with a coverslip.

    • Observe under a light microscope at 40x magnification.

    • Pass Criteria: Particles must be uniformly dispersed without large agglomerates (>10-20 µm). Agglomeration will lead to erratic in vivo exposure.

In Vivo Dosing & Sampling Guidelines

Once the formulation is validated, administration must adhere strictly to species-specific physiological limits to ensure animal welfare and data integrity.

Table 3: Maximum Dosing Volumes and Needle Specifications
SpeciesRouteMax VolumeRecommended Needle/GavageAdministration Notes
Mouse (e.g., C57BL/6)IV (Tail Vein)5 mL/kg27G - 30G needleWarm the tail briefly to dilate the vein. Inject slowly over 10-15 seconds.
Mouse PO (Gavage)10 mL/kg20G - 22G bulb-tippedEnsure the suspension is vortexed immediately prior to drawing into the syringe.
Rat (e.g., Sprague-Dawley)IV (Jugular/Tail)5 mL/kg24G - 26G needleFor serial PK sampling, use a pre-implanted Jugular Vein Catheter (JVC).
Rat PO (Gavage)10 mL/kg16G - 18G bulb-tippedFlush the gavage tube with air post-dose to ensure complete delivery.
Pharmacokinetic (PK) Sampling Protocol

For standard small-molecule PK profiling of phenoxyacetamide derivatives:

  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect 50-100 µL of whole blood into K2-EDTA coated tubes.

    • Causality: EDTA chelates calcium to prevent coagulation without interfering with downstream LC-MS/MS analysis.

  • Processing: Centrifuge blood at 2,000 × g for 10 minutes at 4°C to separate plasma.

  • Storage: Flash-freeze plasma on dry ice and store at -80°C until bioanalysis to prevent potential amide hydrolysis by plasma amidases.

References

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions Asian Journal of Pharmaceutical Sciences (via NCBI PMC) URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations AAPS PharmSciTech (via NCBI PMC) URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Pharmaceuticals (via NCBI PMC) URL:[Link]

  • Enzyme Dynamics Determine the Potency and Selectivity of Inhibitors Targeting Disease-Transmitting Mosquitoes Journal of Chemical Information and Modeling (via NCBI PMC) URL:[Link]

Sources

Method

Application Note: Synthetic Utility of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide in Agrochemical and Pharmaceutical Development

Executive Summary 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS: 1030553-87-7) is a highly versatile chemical intermediate utilized in the synthesis of complex organic architectures. Phenoxyacetamide derivatives are pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS: 1030553-87-7) is a highly versatile chemical intermediate utilized in the synthesis of complex organic architectures. Phenoxyacetamide derivatives are privileged scaffolds, frequently serving as the active pharmacophore in broad-spectrum herbicides[1], as well as exhibiting potent antileishmanial, antiviral, and anti-inflammatory properties in pharmaceutical applications[2].

This application note provides a comprehensive guide to the synthetic manipulation of this intermediate. We focus on two critical divergent pathways: the dehydration to its corresponding nitrile and the chemoselective reduction to its primary amine. By detailing the mechanistic causality behind reagent selection—specifically the avoidance of reductive dechlorination—this guide ensures robust, reproducible, and high-yielding workflows for drug development professionals.

Chemical Profile & Mechanistic Significance

The structural architecture of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide dictates its synthetic reactivity and biological utility:

  • The 2-Chloro-4,6-dimethylphenoxy Moiety: The methyl groups at the 4- and 6-positions provide significant steric bulk and block metabolically labile sites, enhancing the half-life of derived active pharmaceutical ingredients (APIs). The chlorine atom at the 2-position serves a dual purpose: it increases the lipophilicity (LogP) of the molecule for better membrane permeability and acts as a potential vector for late-stage transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

  • The Acetamide Handle: Primary amides are excellent synthetic linchpins. They can be dehydrated to nitriles (precursors to tetrazoles or thiazoles) or reduced to primary amines (precursors to secondary/tertiary amine libraries or amide-linked conjugates).

SyntheticDivergence A 2-(2-Chloro-4,6-dimethylphenoxy) acetamide (CAS: 1030553-87-7) B Nitrile Derivative (Dehydration) A->B POCl3 or TFAA Pyridine, 0°C to RT C Primary Amine (Reduction) A->C BH3·THF Reflux, 12h D Tetrazole Scaffold (Cycloaddition) B->D NaN3, NH4Cl DMF, 120°C E Secondary Amides (Acylation) C->E R-COCl, Et3N DCM, 0°C

Figure 1: Synthetic divergence pathways from the 2-(2-Chloro-4,6-dimethylphenoxy)acetamide intermediate.

Optimization of Chemoselective Amide Reduction

A common pitfall in the synthesis of halogenated phenoxyethanamines is reductive dehalogenation . Strong nucleophilic hydride donors, such as Lithium Aluminum Hydride ( LiAlH4​ ), frequently cause competitive cleavage of the aryl C-Cl bond at elevated temperatures[3].

To preserve the 2-chloro substituent while fully reducing the primary amide, an electrophilic reducing agent is required. Borane-tetrahydrofuran complex ( BH3​⋅THF ) is the optimal choice. Borane coordinates to the electron-rich carbonyl oxygen, facilitating hydride transfer without engaging in oxidative addition-type mechanisms that compromise the aryl chloride.

Table 1: Reagent Optimization for Amide Reduction
Reducing AgentSolventTemp (°C)Time (h)Amine Yield (%)Dechlorination (%)Mechanistic Rationale
LiAlH4​ THF65 (Reflux)46228Strong hydride donor causes competitive reduction of the aryl C-Cl bond.
BH3​⋅THF THF65 (Reflux)1289 < 1 Electrophilic reduction preserves the aryl chloride; requires acidic workup.
NaBH4​/I2​ THF65 (Reflux)6812In situ generation of borane; viable alternative but generates iodine waste.
NiCl2​/NaBH4​ MeOH25 (RT)24145Nickel boride is notoriously aggressive toward aryl halides[3].

Experimental Protocols

Protocol A: Chemoselective Reduction to 2-(2-Chloro-4,6-dimethylphenoxy)ethan-1-amine

Objective: Synthesize the primary amine while strictly preserving the aryl chloride moiety.

Reagents:

  • 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (1.0 eq, 10 mmol, 2.13 g)

  • BH3​⋅THF complex (1.0 M in THF, 3.0 eq, 30 mL)

  • Anhydrous THF (20 mL)

  • Methanol (10 mL)

  • 6M HCl (15 mL)

  • Aqueous NaOH (20% w/v)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with dry N2​ .

  • Substrate Dissolution: Dissolve the acetamide intermediate in 20 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Borane Addition: Add the BH3​⋅THF solution dropwise over 15 minutes via syringe. Causality: Dropwise addition controls the exothermic formation of the borane-amide complex and prevents solvent boil-off.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1, UV active).

  • Quenching (Critical Step): Cool the mixture to 0 °C. Carefully add Methanol dropwise until effervescence ( H2​ gas evolution) ceases. Causality: Methanol safely quenches unreacted borane to form volatile trimethyl borate.

  • Hydrolysis of the Boron Complex: Add 15 mL of 6M HCl and reflux the mixture for 1 hour. Causality: The reduction initially yields a highly stable amine-borane complex ( RNH2​⋅BH3​ ). Acidic reflux is mandatory to hydrolyze this complex and liberate the free amine salt; skipping this step results in near-zero isolated yields[3].

  • Isolation: Cool to room temperature and concentrate under reduced pressure to remove THF/MeOH. Basify the aqueous residue with 20% NaOH to pH > 12. Extract with Dichloromethane ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the primary amine as a pale yellow oil.

BoraneWorkflow N1 1. Setup Inert N2 Atm N2 2. Reduction BH3·THF Addition N1->N2 N3 3. Quench MeOH (Dropwise) N2->N3 N4 4. Hydrolysis HCl (Reflux) N3->N4 N5 5. Extraction Basification (NaOH) N4->N5 N6 6. Isolation Organic Layer (DCM) N5->N6

Figure 2: Sequential workflow for the chemoselective borane reduction of the acetamide intermediate.

Protocol B: Dehydration to 2-(2-Chloro-4,6-dimethylphenoxy)acetonitrile

Objective: Convert the primary amide to a nitrile for subsequent cycloadditions (e.g., tetrazole synthesis).

Reagents:

  • 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (1.0 eq, 10 mmol, 2.13 g)

  • Phosphorus Oxychloride ( POCl3​ ) (1.5 eq, 15 mmol, 1.4 mL)

  • Pyridine (2.0 eq, 20 mmol, 1.6 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation: In a dry 100 mL flask under N2​ , dissolve the acetamide and pyridine in 30 mL of anhydrous DCM. Cool to 0 °C.

  • Dehydration: Add POCl3​ dropwise over 10 minutes. Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing ether cleavage of the phenoxy group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will transition from clear to a pale yellow suspension.

  • Workup: Pour the reaction mixture slowly into 50 g of crushed ice to decompose excess POCl3​ . Extract with DCM ( 2×20 mL).

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), saturated aqueous NaHCO3​ , and brine. Dry over MgSO4​ and concentrate to afford the nitrile as a crystalline solid.

References

  • Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry (ACS Publications).[1] URL: [Link]

  • Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. Pharmaceuticals (Basel) (PMC).[2] URL: [Link]

  • Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides. Journal of Medicinal Chemistry (ACS Publications).[3] URL: [Link]

Sources

Application

Application Note &amp; Protocols for the Cellular Characterization of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Introduction: Uncovering the Potential of a Novel Phenoxyacetamide Compound The phenoxyacetamide scaffold is a privileged structure in chemical biology, with derivatives exhibiting a wide spectrum of activities, from her...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Uncovering the Potential of a Novel Phenoxyacetamide Compound

The phenoxyacetamide scaffold is a privileged structure in chemical biology, with derivatives exhibiting a wide spectrum of activities, from herbicidal and fungicidal action to potential therapeutic applications as anti-inflammatory and antimicrobial agents. The compound 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, hereafter referred to as "Cpd-X," is a novel molecule within this class whose biological activity has not been extensively characterized. Its structural features—a chlorinated and dimethylated phenyl ring coupled to a phenoxyacetamide core—suggest a potential to modulate fundamental cellular processes.

This document provides a comprehensive, tiered experimental strategy for the initial biological characterization of Cpd-X. The protocols herein are designed as a self-validating workflow, beginning with broad assessments of cytotoxicity and progressing to more specific mechanistic assays. The rationale behind each experimental choice is detailed to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence. Our approach is to first ask a general question—"Does Cpd-X affect cell health?"—and then use the answer to guide more specific inquiries into the mechanism of action.

Proposed Investigational Workflow

We propose a three-tiered approach to systematically characterize the cellular effects of Cpd-X. This workflow is designed to efficiently screen for bioactivity and then elucidate the underlying mechanism.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Functional Characterization A Dose-Response Cytotoxicity Assay (Protocol 1) B Apoptosis Induction Assay (Caspase-3/7 Activity) (Protocol 2) A->B If Cytotoxic C Anti-Inflammatory Potential Assay (TNF-α Secretion) (Protocol 3) A->C If NOT Cytotoxic (at relevant doses)

Figure 1: A tiered experimental workflow for characterizing Cpd-X.

Tier 1 Protocol: Dose-Response Cytotoxicity Assessment using a Resazurin-Based Assay

Rationale: Before investigating any specific mechanism, it is crucial to determine if Cpd-X has a general effect on cell viability and to establish its cytotoxic concentration range. The resazurin (alamarBlue) assay is a robust and sensitive method that measures the metabolic activity of living cells. Non-fluorescent resazurin is reduced to the highly fluorescent resorufin by mitochondrial reductases in viable cells. A decrease in fluorescence indicates a reduction in metabolic activity, which is a proxy for cytotoxicity. We will use the A549 human lung carcinoma cell line as a robust, general-purpose model.

Materials:

  • A549 cells (ATCC CCL-185)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Cpd-X (solubilized in DMSO to create a 10 mM stock solution)

  • Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

  • Sterile 96-well clear-bottom black plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution of the 10 mM Cpd-X stock in culture medium to create 2X working concentrations. A typical 8-point dose-response curve might range from 200 µM down to 0.78 µM (final concentrations will be 100 µM to 0.39 µM).

    • Include a "vehicle control" (0.1% DMSO in medium) and a "no-cell" control (medium only).

    • After 24 hours of incubation, carefully remove the old medium from the cells.

    • Add 100 µL of the 2X Cpd-X dilutions to the appropriate wells. Add 100 µL of vehicle control medium to the control wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂. The incubation time can be adjusted based on the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL resazurin solution in PBS and sterilize by filtration.

    • Add 20 µL of the resazurin solution to each well (including no-cell controls).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader (Ex/Em: ~560/590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of Cpd-X concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
Cell Line A549 (Human Lung Carcinoma)
Seeding Density 5,000 cells/well
Compound Vehicle DMSO (Final concentration ≤ 0.1%)
Incubation Time 48 hours
Assay Readout Fluorescence (Ex/Em: 560/590 nm)
Primary Endpoint IC₅₀ (Half-maximal inhibitory concentration)

Tier 2 Protocol: Mechanistic Assessment of Apoptosis via Caspase-3/7 Activity

Rationale: If Cpd-X is found to be cytotoxic in Tier 1, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key pathway that is distinct from necrosis. A hallmark of apoptosis is the activation of executioner caspases, particularly Caspase-3 and Caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that uses a proluminescent caspase-3/7 substrate. When cleaved by active caspase-3/7, the substrate releases aminoluciferin, which is consumed by luciferase to generate a "glow-style" luminescent signal proportional to caspase activity.

Materials:

  • A549 cells

  • Culture medium and supplies as in Protocol 1

  • Cpd-X (10 mM stock in DMSO)

  • Caspase-Glo® 3/7 Assay kit (e.g., Promega, G8090)

  • Sterile 96-well clear-bottom white plates (for luminescence)

  • Luminometer plate reader

Step-by-Step Protocol:

  • Cell Seeding and Dosing:

    • Follow Step 1 and 2 from Protocol 1, seeding 5,000 cells/well in a white-walled 96-well plate.

    • Dose the cells with Cpd-X at concentrations around the determined IC₅₀ value (e.g., 2x IC₅₀, 1x IC₅₀, and 0.5x IC₅₀).

    • Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Incubation:

    • Incubate the plate for a shorter period, typically 18-24 hours, as caspase activation is an earlier event in apoptosis than the loss of metabolic activity.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Signal Development and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the fold-change in caspase activity by dividing the luminescence signal of the treated wells by the average signal of the vehicle control wells.

    • A significant (e.g., >2-fold) increase in luminescence indicates that Cpd-X induces apoptosis.

ParameterDescription
Cell Line A549
Dosing Strategy Based on IC₅₀ from Protocol 1 (e.g., 2x, 1x, 0.5x IC₅₀)
Positive Control Staurosporine (1 µM)
Incubation Time 18-24 hours
Assay Readout Luminescence
Primary Endpoint Fold-change in Caspase-3/7 activity vs. vehicle control

Tier 3 Protocol: Functional Screen for Anti-Inflammatory Activity

Rationale: Given that some phenoxyacetamide derivatives possess anti-inflammatory properties, it is valuable to screen Cpd-X for this activity, particularly if it demonstrates low cytotoxicity in Tier 1. This protocol uses a common in vitro model of inflammation: RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS). LPS activates the Toll-like receptor 4 (TLR4) pathway, leading to the activation of the NF-κB transcription factor and the subsequent production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). We will measure the amount of TNF-α secreted into the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNF-α secretion in the presence of Cpd-X would suggest anti-inflammatory potential.

G cluster_0 Cellular Inflammation Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates (Activates) Nucleus Nucleus NFkB->Nucleus Translocates to TNFa TNF-α Gene Transcription NFkB->TNFa Secretion TNF-α Secretion (Measured by ELISA) TNFa->Secretion CpdX Cpd-X (Hypothesized Inhibition) CpdX->IKK

Figure 2: Hypothesized inhibition of the LPS-induced TNF-α pathway by Cpd-X.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Cpd-X (10 mM stock in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., Sigma-Aldrich, L2630)

  • Mouse TNF-α ELISA Kit (e.g., R&D Systems, MTA00B or similar)

  • Sterile 24-well plates

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment with Cpd-X:

    • Prepare dilutions of Cpd-X in culture medium at non-toxic concentrations (determined from Protocol 1). A good starting range would be 10 µM, 1 µM, and 0.1 µM.

    • Include a vehicle control (0.1% DMSO).

    • Carefully remove the medium and replace it with 450 µL of medium containing the Cpd-X dilutions or vehicle.

    • Incubate for 1 hour to allow for compound uptake.

  • LPS Stimulation:

    • Prepare a 1 µg/mL LPS solution in culture medium.

    • Add 50 µL of the LPS solution to all wells except for the "unstimulated" control (final LPS concentration will be 100 ng/mL). Add 50 µL of plain medium to the unstimulated control well.

    • The final volume in each well is now 500 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Sample Collection and ELISA:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet any floating cells.

    • Carefully collect the supernatant (cell culture medium) from each well. This contains the secreted TNF-α.

    • Perform the TNF-α ELISA according to the manufacturer's specific protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by detection antibodies and a substrate to generate a colorimetric signal.

  • Data Analysis:

    • Use the standard curve generated during the ELISA to calculate the concentration of TNF-α (in pg/mL) in each sample.

    • Calculate the percentage inhibition of TNF-α secretion for each Cpd-X concentration relative to the LPS-stimulated vehicle control.

    • % Inhibition = (1 - [TNFα_CpdX / TNFα_Vehicle]) * 100

Conclusion and Future Directions

This tiered application guide provides a robust framework for the initial characterization of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (Cpd-X). By systematically assessing cytotoxicity, mechanism of cell death, and potential anti-inflammatory function, researchers can efficiently build a comprehensive profile of this novel compound's bioactivity. Positive results from any of these tiers would warrant further investigation, such as target deconvolution studies, in vivo efficacy models, and advanced mechanistic studies like transcriptomics or proteomics to fully elucidate its cellular impact.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Solubilizing 2-(2-Chloro-4,6-dimethylphenoxy)acetamide for Biological Assays

Welcome to the technical support center for researchers working with 2-(2-Chloro-4,6-dimethylphenoxy)acetamide. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 2-(2-Chloro-4,6-dimethylphenoxy)acetamide. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcoming the common challenge of its low aqueous solubility in biological assays. As scientists and drug development professionals, ensuring your compound is fully dissolved is paramount for generating accurate and reproducible data. This resource, structured in a question-and-answer format, will walk you through understanding the problem, selecting the right solubilization strategy, and validating your approach to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer or cell culture media. What's happening?

This is a classic sign of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of hydrophobic compounds, its miscibility with water can be a double-edged sword.[1] When your DMSO stock solution is diluted into an aqueous environment, the solvent properties of the mixture change dramatically. The compound, which was stable in a high concentration of organic solvent, is now exposed to a predominantly aqueous environment where its solubility is much lower, leading to precipitation.[2]

Several factors can contribute to this issue:

  • Exceeding Aqueous Solubility: Every compound has a maximum intrinsic aqueous solubility. If the final concentration in your assay exceeds this limit, it will precipitate.[2]

  • High Stock Concentration: A very concentrated DMSO stock requires a larger dilution factor, which can cause a more rapid and pronounced shift in solvent polarity, shocking the compound out of solution.

  • Temperature Effects: Changes in temperature between your stock solution and the final assay buffer can affect solubility. Some compounds are less soluble at lower temperatures.

  • Buffer Components: The pH, ionic strength, and presence of salts or proteins in your assay buffer can all influence the solubility of your compound.[2]

Q2: What is the first thing I should do to address this precipitation?

The first step is to confirm the integrity of your stock solution and then systematically assess the solubility limit in your specific assay medium.

Troubleshooting Workflow for Initial Precipitation Issues

Troubleshooting_Precipitation A Precipitation Observed B Check DMSO Stock Solution A->B C Visually inspect for crystals. Warm and vortex. B->C Is stock clear? D Prepare Fresh Stock if precipitate remains C->D No E Determine Maximum Aqueous Solubility C->E Yes D->B F Perform Serial Dilution in Assay Medium E->F G Identify Highest Concentration without Precipitation F->G H Decision Point G->H I Work below max concentration H->I Sufficient for assay? J Explore Solubility Enhancement Techniques H->J No

Caption: Initial workflow for troubleshooting compound precipitation.

Repeated freeze-thaw cycles can compromise the stability of your DMSO stock, leading to the compound falling out of solution even before you dilute it.[2] It's best practice to aliquot your stock into single-use volumes to avoid this.[2] If you see precipitate in your stock, try gently warming it (e.g., in a 37°C water bath) and vortexing to redissolve the compound.[1] If it doesn't redissolve, you'll need to prepare a fresh stock solution.[2]

Q3: The required concentration for my assay is higher than the compound's apparent solubility in my media. What are my options?

This is where solubility enhancement strategies become crucial. The goal is to increase the apparent solubility of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide in your aqueous system without negatively impacting your biological assay. Here are several approaches, ordered from the simplest to the more complex:

  • Co-Solvents: Using a water-miscible organic solvent in addition to DMSO can sometimes improve solubility upon dilution.[2][3]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of your assay buffer can significantly increase its solubility.[4]

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, effectively increasing their concentration in an aqueous solution.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[5][6]

It's critical to include a "vehicle control" in your experiments. This control should contain the same final concentration of all solubilizing agents (e.g., DMSO, co-solvents, cyclodextrins) as your test wells to account for any effects of the formulation itself on the assay.[1]

In-Depth Technical Guides & Protocols

Protocol 1: Systematic Solubility Assessment

This protocol will help you determine the practical solubility limit of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide in your specific assay medium.

Materials:

  • High-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Your final biological assay buffer or cell culture medium.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Pipettes.

Procedure:

  • Prepare Serial Dilutions in Assay Medium:

    • In a series of tubes or wells, add a fixed volume of your assay medium.

    • Add a small volume of your DMSO stock solution to the first tube to achieve the highest desired final concentration, ensuring the final DMSO concentration is kept low (ideally ≤ 0.5%).[1] For example, to make a 100 µM solution from a 10 mM stock with 0.5% DMSO, you would add 5 µL of stock to 995 µL of medium.

    • Mix thoroughly by pipetting or gentle vortexing.

    • Perform a serial 2-fold dilution by transferring half of the volume from the first tube to the next, and so on.

  • Incubation and Observation:

    • Incubate the dilutions under the same conditions as your planned assay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours or the duration of your assay).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be helpful for detecting fine precipitates.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate is your working maximum soluble concentration for this specific formulation and medium.

Protocol 2: Developing a Formulation with Co-solvents

If DMSO alone is insufficient, a co-solvent system may be effective.

Common Co-solvents and Their Properties

Co-SolventProperties & ConsiderationsTypical Final Assay Conc.
Ethanol Can be effective, but also more volatile and potentially more cytotoxic than DMSO at similar concentrations.[7]< 1%
Polyethylene Glycol (PEG 400) A less toxic option that can improve solubility for many compounds.[7]< 1%
Propylene Glycol (PG) Another common choice with a good safety profile in vitro.[7]< 1%

Procedure:

  • Prepare Co-Solvent Stock: Prepare your high-concentration stock solution in a mixture of DMSO and your chosen co-solvent (e.g., 1:1 DMSO:PEG 400).

  • Test Solubility: Repeat the "Systematic Solubility Assessment" protocol (Protocol 1) using this new co-solvent stock solution.

  • Validate with Vehicle Control: Once you identify a soluble concentration, it is imperative to test the vehicle (the same concentration of the DMSO/co-solvent mix without your compound) in your assay to ensure it doesn't cause any confounding biological effects.[8][9]

Protocol 3: Using Cyclodextrins for Solubility Enhancement

Cyclodextrins are a powerful tool for solubilizing hydrophobic molecules and are particularly useful for in vivo and in vitro applications.[][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[12]

Decision Tree for Choosing a Solubilization Strategy

Solubility_Strategy A Is compound soluble in assay buffer with <0.5% DMSO? B Proceed with DMSO stock A->B Yes C Try Co-Solvent System (e.g., DMSO/PEG 400) A->C No D Is it soluble and is the vehicle non-toxic? C->D E Proceed with Co-Solvent Formulation D->E Yes F Try Cyclodextrin Formulation (e.g., HP-β-CD) D->F No G Is it soluble and is the vehicle non-toxic? F->G H Proceed with Cyclodextrin Formulation G->H Yes I Advanced Formulation (e.g., Surfactants, Nanosuspensions) G->I No

Caption: A decision-making guide for selecting a solubilization method.

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Complexation:

    • Add your DMSO stock solution of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide directly to the HP-β-CD solution. The molar ratio of cyclodextrin to your compound should be high (e.g., 100:1 or greater to start).

    • Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Test Solubility and Controls:

    • Perform serial dilutions of this complexed solution in the plain assay buffer.

    • Visually inspect for precipitation as described in Protocol 1.

    • Crucially, run a vehicle control with the same final concentration of HP-β-CD and DMSO to check for any interference with your assay.[8]

Final Recommendations & Best Practices

  • Always Prioritize Low Solvent Concentrations: Regardless of the method used, the final concentration of any organic solvent or excipient should be kept to the absolute minimum required for solubility, and always below a level that has been shown to be non-toxic to your cells or to interfere with your assay.[13][14] A concentration of DMSO below 0.5%, and ideally below 0.1%, is a widely accepted standard.[1][13]

  • Consistency is Key: Use the exact same formulation and preparation method for your compound and your vehicle control across all experiments to ensure reproducibility.

  • Dilute at the Last Minute: To minimize the time a poorly soluble compound spends in an intermediate aqueous environment, it is best to add the DMSO stock directly to the final assay medium just before use.[15]

  • Document Everything: Keep detailed records of your formulation development, including the solvents and excipients used, their concentrations, and the observed solubility. This will be invaluable for troubleshooting and for future experiments.

By systematically applying these principles and protocols, you can develop a robust and reliable method for solubilizing 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, enabling you to generate high-quality data in your biological assays.

References

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology.
  • Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • Generating DMSO Stocks for Cell Culture. (2018). Bridges Lab Protocols. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Frye, S. V. (2006).
  • How to do proper DMSO control for cell culture drug treatments? (2023). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PMC. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. [Link]

  • Larsen, K. L., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]

  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide Properties. (2025). EPA. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. [Link]

  • Cyclodextrins as pharmaceutical solubilizers. (n.d.). Ovid.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide. (n.d.). PubChem. [Link]

  • Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. (n.d.). Cheméo. [Link]

  • 2-chloro-N-(2,4-dimethylphenyl)acetamide. (n.d.). NextSDS. [Link]

  • Gowda, B. T., et al. (2016). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. ResearchGate. [Link]

Sources

Optimization

2-(2-Chloro-4,6-dimethylphenoxy)acetamide synthesis yield optimization and purification

Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, mechanistic insights, and troubleshooting protocols specifically tailored for the synthesis, yield optimization, and purif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, mechanistic insights, and troubleshooting protocols specifically tailored for the synthesis, yield optimization, and purification of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide . This resource is designed for drug development professionals and synthetic chemists requiring high-fidelity, reproducible workflows.

Mechanistic Design & Yield Causality

The synthesis of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide relies on a Williamson ether synthesis, coupling 2-chloro-4,6-dimethylphenol with 2-chloroacetamide. However, this specific substrate presents a unique challenge: the phenol is highly sterically hindered by the ortho-chloro and ortho-methyl groups 1.

To overcome this steric barrier, the reaction requires careful tuning of the solvent and electrophile. Using a polar aprotic solvent like Dimethylformamide (DMF) with Potassium Carbonate (K₂CO₃) prevents amide hydrolysis while leaving the phenoxide intermediate "naked" and highly nucleophilic 2. Furthermore, introducing Potassium Iodide (KI) acts as a Finkelstein catalyst, converting the 2-chloroacetamide into a highly reactive 2-iodoacetamide in situ, which is critical for driving the Sₙ2 substitution to completion against the hindered phenoxide [[3]]().

SynthesisPathway Phenol 2-Chloro-4,6-dimethylphenol (Sterically Hindered) Base Deprotonation (K₂CO₃ in dry DMF) Phenol->Base Phenoxide Phenoxide Intermediate (Naked Nucleophile) Base->Phenoxide SN2 Sₙ2 Nucleophilic Substitution (80°C, 8 hours) Phenoxide->SN2 Amide 2-Chloroacetamide Catalyst Finkelstein Catalyst (KI) Amide->Catalyst Iodoamide 2-Iodoacetamide (Highly Reactive Electrophile) Catalyst->Iodoamide Iodoamide->SN2 Product 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (Target Product) SN2->Product

Logical relationship and mechanistic workflow for the optimized Williamson ether synthesis.

Yield Optimization Matrix

The following quantitative data summarizes the causality between reaction conditions and isolated product yield.

SolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Rationale
AcetoneK₂CO₃ (1.5)None60 (Reflux)2442%Sluggish Sₙ2 due to steric clash at the ortho-positions.
AcetoneK₂CO₃ (1.5)KI (0.1)60 (Reflux)1868%Finkelstein catalyst improves electrophilicity, overcoming steric barrier.
DMFK₂CO₃ (1.5)None801274%Polar aprotic solvent leaves phenoxide "naked" and highly nucleophilic.
DMF K₂CO₃ (1.5) KI (0.1) 80 8 92% Synergistic effect of naked nucleophile and highly reactive 2-iodoacetamide.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Phenoxide Generation

  • Action: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 10.0 mmol of 2-chloro-4,6-dimethylphenol in 15 mL of anhydrous DMF. Add 15.0 mmol of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the phenol without risking the hydrolysis of the amide group. DMF solvates the potassium cation, maximizing the nucleophilicity of the oxygen.

  • Validation Checkpoint: The solution will transition from clear to a distinct yellow/amber hue, visually confirming the formation of the phenoxide anion.

Step 2: Electrophile Activation & Alkylation

  • Action: Add 1.0 mmol of Potassium Iodide (KI) followed by 11.0 mmol of 2-chloroacetamide. Elevate the temperature to 80 °C and stir for 8 hours.

  • Causality: KI acts as a catalyst, converting 2-chloroacetamide into the highly reactive 2-iodoacetamide in situ. This is an absolute requirement to overcome the steric hindrance of the ortho-chloro and ortho-methyl groups on the phenol.

  • Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate 2:1). The phenol starting material (Rf ~0.7) should completely disappear, replaced by a new UV-active product spot (Rf ~0.4).

Purification & Isolation Strategy

Because the product is highly hydrophobic and the reaction utilizes a water-miscible solvent (DMF) with inorganic salts, a precipitation-based workup is the most efficient purification strategy, avoiding tedious liquid-liquid extractions.

PurificationWorkflow Crude Crude Reaction Mixture (Product, DMF, Salts, Phenol) Quench Ice-Water Quench (Precipitates Hydrophobic Product) Crude->Quench Filter Vacuum Filtration (Removes DMF & Soluble Salts) Quench->Filter Wash Alkaline Wash (5% NaOH) (Deprotonates & Removes Phenol) Filter->Wash Recrystallize Recrystallization (Aqueous Ethanol) Wash->Recrystallize Pure Pure 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (>98% Purity) Recrystallize->Pure

Step-by-step experimental workflow for the isolation and purification of the target acetamide.

Step 3: Quenching & Isolation

  • Action: Cool the reaction to room temperature and pour it slowly into 100 mL of vigorously stirred ice water. Filter the resulting precipitate under vacuum. Wash the filter cake with 20 mL of cold 5% aqueous NaOH, followed by 50 mL of distilled water.

  • Causality: The polar DMF and inorganic salts dissolve in the aqueous phase. The 5% NaOH wash deprotonates any unreacted sterically hindered phenol, pulling it into the aqueous waste as a soluble phenoxide salt.

  • Validation Checkpoint: Immediate formation of a white/off-white precipitate upon water addition indicates successful conversion.

Troubleshooting & FAQs

Q: My TLC shows a significant amount of unreacted 2-chloro-4,6-dimethylphenol even after 24 hours. How can I drive the reaction to completion? A: This is a classic symptom of steric hindrance stalling the Sₙ2 pathway. Ensure you are using anhydrous DMF rather than less polar solvents like acetone 2. Furthermore, the addition of catalytic KI (0.1 equivalents) is mandatory for this specific substrate to generate the more reactive 2-iodoacetamide intermediate 3.

Q: I am observing a secondary byproduct spot on my TLC with a lower Rf value than the product. What is this, and how do I prevent it? A: This is likely the result of N-alkylation (over-alkylation of the primary amide nitrogen). While O-alkylation is kinetically favored, extended heating (>12 hours) or using a stronger base (like NaH or Cs₂CO₃) can deprotonate the newly formed amide, leading to a secondary Sₙ2 attack [[4]](). Stick to K₂CO₃ and strictly monitor the reaction time.

Q: During the aqueous work-up, my product forms an oily emulsion instead of precipitating as a solid. How do I recover it? A: Emulsions occur when residual DMF prevents clean crystallization, or if the reaction didn't reach high conversion. Extract the aqueous emulsion with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers aggressively with 5% aqueous LiCl or brine (to pull out residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure before attempting recrystallization.

References

  • "optimizing reaction conditions for phenoxy acetamide synthesis" - Benchchem. 2

  • "2-Chloro-4,6-dimethylphenol | C8H9ClO | CID 241198" - PubChem. 1

  • "Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis" - ACS Publications. 4

  • "Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives for the Development of Radicle Elongation Inhibitor of Parasitic" - ChemRxiv. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-Chloro-4,6-dimethylphenoxy)acetamide Degradation in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing stability, degradation, or assay reproducibility issues whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing stability, degradation, or assay reproducibility issues when storing 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS 1030553-87-7)[1] in dimethyl sulfoxide (DMSO).

This guide bypasses generic advice to focus strictly on the chemical causality of your storage failures, providing self-validating workflows to secure the integrity of your high-throughput screening (HTS) libraries.

Part 1: Mechanistic Overview (The Causality of Degradation)

2-(2-Chloro-4,6-dimethylphenoxy)acetamide is an aryloxyacetamide derivative featuring an electron-rich aromatic ring linked via an ether bond to a terminal primary acetamide moiety[1]. While the ether linkage and halogenated ring are relatively stable, the primary amide is the molecule's Achilles' heel in repository storage.

DMSO is notoriously hygroscopic. Every time a DMSO stock is opened to the ambient atmosphere, it rapidly absorbs water[2]. In repository storage, water is the primary driver of compound loss, surpassing even oxygen in its degradative impact[3]. When water enters the DMSO matrix, two distinct failure modes occur:

  • Chemical Hydrolysis: In the presence of absorbed water and trace catalytic ions (often leached from lower-grade storage tubes), the acetamide group undergoes hydrolysis. This converts the active compound into 2-(2-chloro-4,6-dimethylphenoxy)acetic acid and releases ammonia.

  • Physical Precipitation: The introduction of water drastically lowers the solubility limit of lipophilic molecules, leading to micro-precipitation that is frequently misdiagnosed as chemical degradation[4].

HydrolysisPathway A 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (Intact Compound) C Tetrahedral Intermediate (Trace Acid/Base Catalyzed) A->C Nucleophilic Attack B Atmospheric Moisture (Absorbed by DMSO) B->C H2O Donor D 2-(2-Chloro-4,6-dimethylphenoxy)acetic acid (Degradant) C->D Elimination E Ammonia (NH3) C->E Leaving Group

Mechanism of water-induced acetamide hydrolysis in hygroscopic DMSO.

Part 2: Troubleshooting Guide (FAQs)

Q1: My high-throughput screening (HTS) results show a steady decline in compound potency over 3 months. Is the compound chemically degrading or just precipitating? A: It is likely a combination of both, initiated by DMSO's hygroscopicity. As DMSO absorbs water during repeated freeze-thaw cycles or prolonged exposure to air, the lipophilic acetamide exceeds its solubility threshold, leading to micro-precipitation[4]. Simultaneously, the absorbed water drives the hydrolysis of the acetamide group. Diagnostic Action: You must run a self-validating check. Centrifuge your stock plate. If a pellet forms, precipitation has occurred. Redissolve the pellet in fresh, anhydrous DMSO and run LC-MS/MS. If the primary mass peak shifts from the parent exact mass (213.05 g/mol )[1] to the corresponding carboxylic acid (214.04 g/mol ), chemical degradation is the culprit.

Q2: We store our DMSO stocks at -20°C. Why are we still seeing degradation? A: Freezing does not completely halt degradation if water has already been introduced. Furthermore, pure DMSO freezes at 18.5°C. The freeze-thaw process itself causes localized concentration gradients (freeze concentration), accelerating hydrolytic reactions in liquid micro-pockets before complete solidification[3]. Always thaw stocks completely and equilibrate to room temperature under a dry nitrogen atmosphere before opening to prevent condensation.

Q3: Does the choice of storage container affect the stability of this specific acetamide? A: Yes. Trace metals and alkaline leachates from standard borosilicate glass or low-grade plastics can catalyze amide hydrolysis in the presence of water. While high-quality polypropylene and glass containers show comparable baseline stability for many compounds[3], the specific vulnerability of the acetamide moiety makes it critical to use inert, low-binding, virgin polypropylene tubes with tight-sealing septa to minimize both water ingress and ion leaching.

Part 3: Quantitative Data on Storage Stability

To illustrate the causality of environmental factors on compound integrity, the following table summarizes representative degradation profiles for structurally similar amides in DMSO under varying conditions[3],[4].

Storage ConditionWater Content in DMSOContainer TypeEst. % Intact Compound (15 Weeks)Primary Failure Mode
-20°C, Sealed, N2 purged< 0.1% (Anhydrous)Virgin Polypropylene> 98%None (Stable)
25°C, Repeated Openings~ 2.0% (Hydrated)Virgin Polypropylene82%Hydrolysis / Precipitation
40°C, Accelerated~ 5.0% (Hydrated)Standard Glass (Leaching)< 50%Base-catalyzed Hydrolysis
40°C, Accelerated< 0.1% (Anhydrous)Virgin Polypropylene92%Thermal Degradation

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure trust and reproducibility, implement the following self-validating workflows. These protocols include internal checks to confirm whether a failure is due to operator error, precipitation, or true chemical degradation.

SOP 1: Preparation and Storage of Anhydrous DMSO Stocks

Purpose: Prevent atmospheric water ingress and subsequent hydrolysis of the acetamide.

  • Solvent Sourcing: Procure anhydrous DMSO (≥99.9% purity, water ≤0.005%) packaged under argon. Do not use standard benchtop DMSO, which readily absorbs atmospheric moisture[2].

  • Environment: Perform all weighing and dissolution steps inside a controlled humidity environment (e.g., a nitrogen-purged glovebox with <10% relative humidity).

  • Dissolution: Dissolve 2-(2-Chloro-4,6-dimethylphenoxy)acetamide to a target concentration (e.g., 10 mM). Vortex gently. Causality note: Avoid excessive sonication, which generates localized heat and can induce thermal degradation.

  • Aliquotting: Dispense single-use aliquots into sterile, virgin polypropylene tubes with O-ring screw caps. This eliminates the need for repeated freeze-thaw cycles, which are a primary vector for atmospheric moisture condensation[3].

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -20°C or -80°C dark storage.

SOP 2: LC-MS/MS and Nephelometry Quality Control Workflow

Purpose: Differentiate between physical precipitation and chemical hydrolysis prior to HTS assays.

  • Thawing: Remove the aliquot from -20°C and allow it to equilibrate to room temperature before opening the cap.

  • Nephelometry (Solubility Check): Transfer 10 µL of the stock to a clear-bottom 384-well plate. Dilute with 90 µL of aqueous assay buffer. Measure light scattering (nephelometry) at 620 nm. An increase in scattering compared to a buffer-only blank indicates compound precipitation[4].

  • LC-MS/MS Preparation: If precipitation is detected, centrifuge the original DMSO stock at 10,000 x g for 5 minutes. Sample the supernatant. Add a structurally similar, stable internal standard (IS) to correct for injection volume variances[3].

  • Analysis: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% formic acid). Monitor the parent mass (Exact Mass: 213.05)[1] and the expected hydrolysis product, 2-(2-chloro-4,6-dimethylphenoxy)acetic acid (Exact Mass: 214.04).

  • Validation: Calculate the peak area ratio of the parent compound to the IS. A drop in this ratio without the appearance of the acid degradant confirms physical precipitation. The appearance of the acid degradant definitively confirms chemical hydrolysis.

QCWorkflow Start Thaw DMSO Stock (Equilibrate to RT) Check Nephelometry Check (Light Scattering) Start->Check Decision1 Precipitation Detected? Check->Decision1 Centrifuge Centrifuge & Sample Supernatant Decision1->Centrifuge Yes LCMS LC-MS/MS Analysis (Parent vs. Acid Mass) Decision1->LCMS No Result3 Action: Proceed to Assay (Stock is Intact) Decision1->Result3 No (and no degradant) Centrifuge->LCMS Decision2 Acid Degradant Present? LCMS->Decision2 Result1 Action: Discard Stock (Chemical Hydrolysis) Decision2->Result1 Yes Result2 Action: Re-optimize Solvent (Physical Precipitation) Decision2->Result2 No (but precipitated)

Self-validating diagnostic workflow to distinguish precipitation from hydrolysis.

References

  • Cheng, Xueheng, et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, vol. 8, no. 3, 2003, pp. 292-304. Available at:[Link]

  • Wang, J., et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Assay and Drug Development Technologies, vol. 8, no. 6, 2010. Available at:[Link]

  • Smeltz, M. G., et al. "Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework." Toxicological Sciences, 2020. Available at:[Link]

  • Science.gov. "dmso inhibits human: Topics by Science.gov (DMSO Hygroscopicity and High Throughput Screening)." Science.gov. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Welcome to the technical support center for the crystallization of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize impurities and achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, providing potential causes and actionable solutions.

Issue Potential Causes Suggested Solutions
Low Purity/High Impurity Content - Inefficient removal of mother liquor.- Co-crystallization of impurities.- Impurity precipitation during washing.- Optimize the washing procedure with a suitable anti-solvent or chilled crystallization solvent.[1][2]- Re-evaluate the solvent system to maximize the solubility difference between the product and impurities.- Control the cooling rate to prevent rapid crystal growth that can trap impurities.[3]
"Oiling Out" (Formation of a liquid layer) - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities depressing the melting point.- Cooling the solution too quickly.[4]- Re-heat the solution and add more of the primary solvent to lower the saturation temperature.- Allow the solution to cool at a much slower, controlled rate.- Consider a pre-purification step like column chromatography to remove excess impurities before crystallization.[4]
No Crystal Formation Upon Cooling - The solution is too dilute (not supersaturated).- Nucleation has not been initiated.- Evaporate some of the solvent to increase the concentration.- Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4][5]
Crystallization is Too Rapid - The solution is too concentrated, leading to high supersaturation.- The cooling rate is too fast.- Add a small amount of additional hot solvent to slightly decrease the saturation level.[3]- Implement a slower, controlled cooling profile. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes or more.[3]
Fine or Needle-Like Crystals - Rapid crystallization.- Slow down the rate of cooling by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath.- Experiment with a different solvent or a mixed solvent system that encourages slower, more uniform crystal growth.[4]
Colored Crystals - Colored impurities from the starting material are co-crystallizing.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the colored impurities before allowing the solution to cool and crystallize.[6]

Frequently Asked Questions (FAQs)

Q1: How does the cooling rate impact the purity of my 2-(2-Chloro-4,6-dimethylphenoxy)acetamide crystals?

A1: The cooling rate is a critical parameter that directly influences the level of supersaturation in your solution. Rapid cooling leads to a high degree of supersaturation, which can cause the compound to "crash out" of solution quickly. This rapid crystal growth is non-selective and can physically trap impurities within the crystal lattice.[3] A slow, controlled cooling process maintains a lower level of supersaturation, allowing for more orderly crystal growth and giving impurities more time to remain in the solution, thus leading to a purer final product.[7]

Q2: What is "seeding" and how can it help improve the purity of my crystallization?

A2: Seeding is the process of adding a small number of pure crystals of the desired compound to a supersaturated solution to initiate crystallization.[5] This technique is highly beneficial for a few key reasons:

  • Controlled Nucleation: Seeding provides a template for crystal growth, bypassing the often unpredictable nature of primary nucleation. This leads to more consistent results.

  • Lower Supersaturation: Crystallization can be initiated at a lower level of supersaturation (in the metastable zone), which favors slower, more controlled crystal growth and reduces impurity incorporation.[8]

  • Improved Crystal Size Distribution: Seeding can lead to a more uniform crystal size distribution, which can be advantageous for downstream processing.

It's important to note that the quality of the seed crystals is paramount; they should be of high purity to avoid introducing impurities.[9]

Q3: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or a high concentration of impurities depressing the melting point.[4][10] An oil is undesirable because it can act as a solvent for impurities, which then become incorporated into your product when the oil eventually solidifies.[6]

To resolve this, you can try the following:

  • Re-dissolve the oil by heating the solution and adding more of the "good" solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly. A gradual temperature decrease can favor crystal formation over oiling.

  • If impurities are the suspected cause, a pre-purification step may be necessary.

Q4: How do I choose the best solvent system for crystallization to minimize impurities?

A4: The ideal solvent system is one in which your target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Conversely, the impurities should remain soluble at both high and low temperatures. This differential solubility is the key to effective purification via crystallization.

When selecting a solvent, consider the following:

  • Solubility Profile: Test the solubility of your crude product in a range of solvents at both room temperature and their boiling points.

  • Polarity: "Like dissolves like" is a good starting principle. Consider the polarity of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide and potential impurities.

  • Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble.[4]

Q5: What is the best way to wash the crystals after filtration to remove residual impurities?

A5: Washing the filter cake is a critical step to remove the impure mother liquor that adheres to the crystal surfaces.[2] An improper washing technique can either fail to remove impurities or even cause new impurities to precipitate.

Here are some best practices:

  • Use a Chilled Solvent: The wash solvent should be cold to minimize the dissolution of your product.

  • Consider an Anti-Solvent: An anti-solvent is a solvent in which your product is insoluble. A small amount can be used to wash away the mother liquor. However, be cautious as this can sometimes cause impurities to precipitate out of the mother liquor.[1]

  • Multiple Small Washes: It is generally more effective to wash the crystal cake with several small volumes of cold solvent rather than one large volume.

  • Slurry Washing: For impurities that are strongly adsorbed to the crystal surface, a slurry wash can be effective. This involves suspending the crystals in a saturated, impurity-free solution of the pure product to allow for surface equilibration and removal of adsorbed impurities.[11][12]

Experimental Protocols & Visualizations

Protocol: Seeded Cooling Crystallization of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 2-(2-Chloro-4,6-dimethylphenoxy)acetamide in the minimum amount of a suitable hot solvent (e.g., ethanol/water mixture). Ensure complete dissolution.

  • Cooling to Supersaturation: Slowly cool the solution to a temperature where it is supersaturated but has not yet started to crystallize (the metastable zone).

  • Seeding: Add a small amount (0.1-1% by weight) of pure 2-(2-Chloro-4,6-dimethylphenoxy)acetamide seed crystals to the solution.

  • Controlled Cooling: Continue to cool the solution slowly and with gentle agitation according to a pre-determined cooling profile. A stepped cooling profile can be effective.[13]

  • Maturation: Hold the resulting slurry at the final temperature for a period to allow for crystal growth and to ensure the concentration in the mother liquor has reached equilibrium.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove the mother liquor.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.

G cluster_dissolution Dissolution cluster_cooling Cooling & Seeding cluster_isolation Isolation & Purification dissolve Dissolve Crude Product in Hot Solvent cool_to_ss Cool to Supersaturation dissolve->cool_to_ss add_seeds Add Seed Crystals cool_to_ss->add_seeds controlled_cool Controlled Cooling add_seeds->controlled_cool maturation Maturation controlled_cool->maturation filtration Vacuum Filtration maturation->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying

Caption: Workflow for Seeded Cooling Crystallization.

The Impact of Supersaturation on Impurity Incorporation

Supersaturation is the driving force for crystallization. However, the level of supersaturation has a profound impact on the final purity of the crystals.

G cluster_low_ss Low Supersaturation cluster_high_ss High Supersaturation low_ss Slow, Orderly Crystal Growth low_impurity High Purity Crystals low_ss->low_impurity Impurity Rejection high_ss Rapid, Disordered Crystal Growth high_impurity Low Purity Crystals high_ss->high_impurity Impurity Entrapment start Supersaturated Solution start->low_ss Slow Cooling start->high_ss Rapid Cooling

Sources

Troubleshooting

2-(2-Chloro-4,6-dimethylphenoxy)acetamide stability under UV light and thermal stress

Technical Support Center: 2-(2-Chloro-4,6-dimethylphenoxy)acetamide Welcome to the technical support center for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Welcome to the technical support center for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound under photolytic and thermal stress conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-Chloro-4,6-dimethylphenoxy)acetamide and why is stability testing important?

A: 2-(2-Chloro-4,6-dimethylphenoxy)acetamide belongs to the phenoxyacetamide class of compounds, which are investigated for various biological activities.[1] Stability testing is a critical component of the drug development process.[2] It provides essential information on how the quality of the compound varies with time under the influence of environmental factors such as temperature and light.[2][3] These studies, often called forced degradation or stress testing, are fundamental for identifying potential degradation products, understanding degradation pathways, developing stability-indicating analytical methods, and determining proper storage conditions and shelf-life.[2][4][5]

Q2: What are the primary concerns regarding the stability of this compound under UV light?

A: The primary concern is photodegradation, where exposure to UV light can induce chemical changes. For phenoxy-based compounds, this can involve cleavage of the ether bond, reactions at the aromatic ring (such as dechlorination or hydroxylation), or modifications to the acetamide side chain.[6] Photolytic degradation can lead to a loss of potency and the formation of potentially harmful impurities.[5] Regulatory bodies require rigorous photostability testing to ensure that light exposure during manufacturing, storage, and administration does not adversely affect the product.[7][8]

Q3: What kind of degradation can be expected under thermal stress?

A: Thermal stress can induce degradation through pathways like hydrolysis of the amide bond, oxidation, or other rearrangements. The energy provided by heat can accelerate reactions that might occur slowly at ambient temperatures.[9] Hazardous decomposition products from similar chloro-acetanilide compounds can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[10] Understanding a compound's thermal liability is crucial for defining acceptable manufacturing process temperatures, shipping conditions, and long-term storage.[11]

Q4: Are there standard guidelines I should follow for these stability studies?

A: Absolutely. The globally recognized standards are the International Council for Harmonisation (ICH) guidelines. Specifically:

  • ICH Q1B provides the framework for photostability testing, including recommended light sources, exposure levels, and experimental design.[7][12][13]

  • ICH Q1A(R2) details the requirements for thermal stability and forced degradation studies as part of the overall stability testing of new drug substances and products.[12][14][15][16]

Adherence to these guidelines is essential for regulatory submissions.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your stability studies.

Issue 1: My HPLC analysis shows multiple, poorly resolved peaks after a photostability study.

  • Probable Cause: This is a classic sign of extensive degradation where multiple degradation products are formed. The phenoxyacetic acid structure is susceptible to photodegradation, potentially leading to by-products like 2,4-dichlorophenol from cleavage of the ether bond.[17] Poor resolution means your current HPLC method is not "stability-indicating"—it cannot adequately separate the parent compound from its degradants.

  • Solution Strategy:

    • Method Re-optimization: The goal is to develop a stability-indicating method.[3] Adjust the mobile phase composition. For reversed-phase HPLC, try varying the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous buffer.[18]

    • Gradient Elution: If an isocratic method is failing, switch to a gradient elution. Start with a higher percentage of the aqueous phase and gradually increase the organic phase concentration. This will help retain and separate more polar degradants first, followed by the less polar parent compound.[19]

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column. A C18 column is a good starting point, but columns with different properties (e.g., Phenyl-Hexyl or a polar-embedded phase) might offer different selectivity for your specific degradants.[20]

    • Confirm Peak Purity: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to assess peak purity. Co-elution of a degradant with the parent peak can lead to an inaccurate assessment of stability.[20]

Issue 2: The mass balance in my thermal degradation study is low (<95%).

  • Probable Cause: A low mass balance suggests that not all degradants are being detected or that the parent compound or its degradants are not eluting from the HPLC column. This can happen if degradants are highly polar (not retained), non-UV active, or volatile.

  • Solution Strategy:

    • Check for Volatiles: If your thermal degradation protocol involves high heat, some smaller degradation products could be volatile. While challenging to quantify with HPLC, this possibility should be noted.

    • Use a Universal Detector: Your primary UV detector may not be detecting degradants that lack a chromophore. If available, couple your HPLC to a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) to search for non-UV active compounds.[21]

    • Adjust Mobile Phase pH: The amide or ether linkages can hydrolyze, potentially forming acidic or basic degradants. The ionization state of these molecules can significantly affect their retention on a reversed-phase column. Analyze your samples using mobile phases at different pH values (e.g., pH 3 and pH 7) to ensure all potential degradants are being retained and detected.

    • Review Sample Preparation: Ensure the degradants are soluble in your sample diluent. If significant degradation has occurred, the resulting products may have different solubility profiles than the parent compound.

Issue 3: I see significant degradation in my "dark control" sample during a photostability experiment.

  • Probable Cause: The purpose of the dark control (a sample shielded from light but kept at the same temperature as the light-exposed sample) is to differentiate between photolytic and thermal degradation.[22] If this sample shows degradation, it indicates that the compound is thermally unstable at the temperature of your photostability chamber.

  • Solution Strategy:

    • Temperature Control: Verify the temperature inside your photostability chamber. ICH Q1B recommends appropriate temperature control to minimize the effect of thermal degradation.[22] Ensure your chamber is properly calibrated and maintained.

    • Acknowledge Thermal Component: Your final report must clearly state that degradation occurs from both thermal and photolytic effects. Quantify the degradation in the dark control and subtract it from the total degradation in the light-exposed sample to isolate the effect of light.

    • Lower Chamber Temperature: If possible, conduct the photostability study at a lower, controlled temperature to minimize the thermal contribution, though this may require longer light exposure times to achieve the required total illumination.

Data Summary & Key Parameters

The following tables provide a starting point for your experimental design, based on ICH guidelines and common practices for related compounds.

Table 1: Recommended Forced Degradation Conditions

Stress Condition Recommended Parameters Purpose
Photolytic (UV/Vis) Overall illumination ≥ 1.2 million lux hours; Near UV energy ≥ 200 watt hours/m²[13][23] To assess the intrinsic photostability of the compound and identify photodegradants.[13]
Thermal (Dry Heat) 60-80°C for a duration sufficient to achieve 5-20% degradation. To evaluate stability at elevated temperatures and identify thermal degradants.[9]
Hydrolytic (Acid) 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C). To test susceptibility to acid-catalyzed hydrolysis, particularly of the amide bond.[5]
Hydrolytic (Base) 0.1 M NaOH at room temperature. To test susceptibility to base-catalyzed hydrolysis.[5]

| Oxidative | 3-30% H₂O₂ at room temperature. | To simulate oxidative stress and identify potential oxidation products.[5] |

Table 2: Potential Degradation Pathways & Products

Degradation Pathway Potential Products Rationale
Photolytic Cleavage 2-Chloro-4,6-dimethylphenol Cleavage of the ether linkage is a known pathway for phenoxy herbicides.[6][17]
Amide Hydrolysis 2-(2-Chloro-4,6-dimethylphenoxy)acetic acid Hydrolysis of the amide bond to the corresponding carboxylic acid is a common pathway under acidic or basic conditions.[5]
Dechlorination 2-(4,6-dimethylphenoxy)acetamide Reductive or hydroxyl-radical-mediated removal of the chlorine atom from the aromatic ring.[6]

| Ring Hydroxylation | Hydroxylated isomers of the parent compound | Attack by hydroxyl radicals, often generated during photolysis or oxidation.[6] |

Experimental Protocols

Protocol 1: Photostability Testing (ICH Q1B)

This protocol outlines a confirmatory study for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide.

1. Sample Preparation: a. Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). b. Transfer aliquots into clear, photostable quartz vials. c. Prepare a "dark control" by wrapping an identical vial completely in aluminum foil.

2. Exposure Conditions: a. Place the samples in a calibrated photostability chamber that complies with ICH Q1B options (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[13][22] b. Expose the samples until the total integrated energy is reached: not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near UV).[23] c. Place the dark control sample in the same chamber to experience the same temperature conditions.[22]

3. Analysis: a. At the end of the exposure period, retrieve all samples. b. Analyze the light-exposed sample, the dark control, and an unexposed (t=0) reference sample by a validated, stability-indicating HPLC-UV/PDA method. c. Calculate the percent degradation by comparing the peak area of the parent compound in the stressed samples to the t=0 sample. d. Examine the chromatograms for the appearance of new peaks (degradants).

Protocol 2: HPLC Method for Stability Analysis

This is a general-purpose starting method that will likely require optimization.

Table 3: Starting HPLC Method Parameters

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm A robust, general-purpose column for reversed-phase chromatography.[20][24]
Mobile Phase A 0.1% Formic Acid in Water Provides an acidic pH to ensure consistent protonation of acidic analytes.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 min A broad gradient is essential for separating unknown degradants with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.[24]
Column Temp. 30°C Provides stable retention times and improved peak shape.[20][24]
Detector PDA/DAD at 270 nm Allows for quantification and simultaneous assessment of peak purity.[20]

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration and sensitivity. |

Visualized Workflows and Pathways

Workflow for Forced Degradation Studies

This diagram illustrates the logical flow for conducting a comprehensive forced degradation study, from stress application to data analysis.

Forced_Degradation_Workflow cluster_stress 1. Apply Stress Conditions (ICH Q1A/Q1B) cluster_analysis 2. Analytical Characterization cluster_evaluation 3. Data Evaluation & Reporting API API Sample (Solid or Solution) Thermal Thermal (Dry Heat) Photo Photolytic (UV/Vis Light) Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidative Oxidative (e.g., 3% H2O2) HPLC Stability-Indicating HPLC-PDA (Assay & Impurity Profile) Thermal->HPLC Photo->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC LCMS LC-MS (Degradant ID) HPLC->LCMS If unknowns > threshold MassBalance Calculate Mass Balance HPLC->MassBalance LCMS->MassBalance Pathway Propose Degradation Pathways MassBalance->Pathway Report Final Stability Report Pathway->Report Degradation_Pathways cluster_products Parent 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (Parent Compound) Acid 2-(2-Chloro-4,6-dimethylphenoxy)acetic acid Parent->Acid Hydrolysis (Acid/Base) Phenol 2-Chloro-4,6-dimethylphenol Parent->Phenol Photolysis (Ether Cleavage) Dechloro 2-(4,6-dimethylphenoxy)acetamide Parent->Dechloro Photolysis / Oxidation (Dechlorination)

Caption: Potential degradation pathways under stress conditions.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3375.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2003).
  • Lugo, M. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • ATLAS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • FDA. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. Retrieved from [Link]

  • PubMed. (2016, March 15). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. Retrieved from [Link]

  • Kaur, A., & Modi, A. (2025, June 30). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va.
  • Érudit. (n.d.). Dégradation photochimique d'herbicides chlorophenoxyalcanoïques en milieux aqueux. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-(2,4-dimethylphenyl)acetamide. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(2-chloro-4,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • DergiPark. (n.d.). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • PMC. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]

  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]

  • Istanbul University Press. (2024, April 30). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Retrieved from [Link]

  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • IntechOpen. (n.d.). Methods for the HPLC Analysis of Phenolic Compounds and Flavonoids in Beer. Retrieved from [Link]

  • PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Applications of Thermal Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(2-Chloro-4,6-dimethylphenoxy)acetamide vs standard phenoxyacetamides in vitro efficacy

A Comparative Guide to the In Vitro Efficacy of Substituted Phenoxyacetamides Executive Summary The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, serving as a foundation for compounds with a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vitro Efficacy of Substituted Phenoxyacetamides

Executive Summary

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, serving as a foundation for compounds with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide provides an in-depth comparison of the in vitro efficacy of a highly potent, substituted phenoxyacetamide derivative against standard, less-substituted analogues. While specific experimental data for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide is not extensively available in the current body of peer-reviewed literature, we will use a well-characterized, novel phenoxyacetamide, designated here as Compound I , as a case study for highly substituted derivatives. This compound's performance will be benchmarked against foundational phenoxyacetamide structures to elucidate the critical role that chemical substitutions play in determining cytotoxic potency and selectivity. Our analysis will focus on quantitative efficacy data, the underlying mechanisms of action, and the detailed experimental protocols required to validate these findings.

The Phenoxyacetamide Scaffold: A Versatile Pharmacophore

Phenoxyacetamide derivatives have long captured the attention of medicinal chemists. The core structure, consisting of a phenyl ring linked to an acetamide group via an ether bond, offers significant versatility for chemical modification. This adaptability has led to the development of derivatives targeting a wide range of diseases.[1] Early research focused on their anti-inflammatory and analgesic properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. More recently, research has shifted towards their potential as anticancer agents, with studies revealing mechanisms that include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in DNA repair, such as Poly(ADP-ribose) polymerase-1 (PARP-1).[2]

The efficacy of these compounds is highly dependent on the nature and position of substituents on the phenoxy ring. Structure-activity relationship (SAR) studies have consistently shown that the addition of specific functional groups, such as halogens (e.g., chloro, fluoro) and alkyl groups (e.g., methyl), can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile.[1][3] Halogen substituents, for instance, are often associated with enhanced biological activity.[1] This guide will explore these relationships through a direct comparison of published in vitro data.

Comparative In Vitro Efficacy: A Tale of Two Scaffolds

To illustrate the impact of substitution, we compare the cytotoxic effects of Compound I , a novel, semi-synthetic phenoxyacetamide derivative, with more "standard" phenoxyacetamide analogues.[4] Compound I's structure features a complex heterocyclic system attached to the core phenoxyacetamide scaffold.

Profile of a Highly Potent Derivative: Compound I

Recent studies have characterized Compound I as a potent and selective anticancer agent, particularly against hepatocellular carcinoma.[4] In vitro testing revealed impressive cytotoxic activity against the HepG2 liver cancer cell line with a half-maximal inhibitory concentration (IC50) of 1.43 µM .[4] Crucially, this compound exhibited significantly lower toxicity towards normal, non-tumorigenic liver cells (THLE-2), with an IC50 of 36.27 µM . This represents a selectivity index of over 25, highlighting its potential to target cancer cells while sparing healthy tissue—a highly desirable characteristic in cancer therapeutics.

Profile of Standard Phenoxyacetamides

For comparison, standard phenoxyacetamide derivatives, such as those with simpler substitutions, often exhibit more moderate activity. For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives showed that while halogen-containing compounds had notable anti-inflammatory and anticancer activity, their potency can vary significantly based on the specific substitution pattern.[5] A phenoxy thiazole derivative with methyl and fluoro substitutes showed potential cytotoxic efficacy with an average IC50 value of approximately 13 µM, which is nearly an order of magnitude higher than that of Compound I.[1]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic efficacy (IC50 values) of Compound I and a standard reference drug, 5-Fluorouracil (5-FU), against various human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (THLE-2/HepG2)Source
Compound I HepG2 Liver Carcinoma1.43 25.36 [4]
MCF-7 Breast Carcinoma>10-[4]
THLE-2 Normal Liver36.27-[4]
5-Fluorouracil (5-FU)HepG2Liver Carcinoma5.32-[4]
Compound II (Analogue)HepG2Liver Carcinoma6.52-[4]

Mechanistic Insights: PARP-1 Inhibition as a Key Pathway

The superior efficacy of Compound I is attributed to its potent inhibition of PARP-1.[4][2] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks.[6] In many cancers, other DNA repair pathways (like homologous recombination) are already compromised (e.g., in BRCA1/2-mutated cancers). Further inhibition of PARP-1 in these cells leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptosis. This concept is known as synthetic lethality.[7]

Molecular docking and enzymatic assays have confirmed that Compound I binds effectively to the active site of the PARP-1 protein.[4][2] This inhibition leads to several downstream effects observed in vitro:

  • Induction of Apoptosis : Treatment of HepG2 cells with Compound I resulted in a 24.5-fold increase in apoptotic cell death compared to untreated cells.[4]

  • Cell Cycle Arrest : The compound was found to arrest the cell cycle at the G1/S phases, preventing cancer cells from progressing towards division.[4][2]

  • Gene Expression Modulation : It significantly upregulated the expression of pro-apoptotic genes while downregulating anti-apoptotic genes.[4]

Below is a diagram illustrating the role of PARP-1 in DNA repair and the mechanism of its inhibition.

PARP_Inhibition_Pathway ssb Single-Strand DNA Break parp1 PARP-1 ssb->parp1 recruits repair DNA Repair (BER Pathway) parp1->repair activates damage DNA Damage Accumulation parp1->damage inhibition leads to survival Cell Survival & Proliferation repair->survival inhibitor Compound I (PARP Inhibitor) inhibitor->parp1 inhibits apoptosis Apoptosis (Cell Death) damage->apoptosis

Caption: Mechanism of PARP-1 inhibition by substituted phenoxyacetamides.

Experimental Protocols

The validation of in vitro efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for key assays discussed in this guide.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: Viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HepG2) and a normal control cell line (e.g., THLE-2) into 96-well plates at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound I, standard phenoxyacetamides) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well Plate attach 2. Incubate 24h (Allow Attachment) seed->attach treat 3. Add Serial Dilutions of Test Compounds attach->treat incubate_treat 4. Incubate 48-72h treat->incubate_treat mtt 5. Add MTT Reagent (Incubate 4h) incubate_treat->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis 8. Calculate % Viability & Determine IC50 read->analysis

Sources

Comparative

Comprehensive Comparison and Validation Guide for the Analytical Detection of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Method Comparison & Validation Protocol (ICH Q2(R2) Compliant) Introduction & Chemical Context 2-(2-Chloro-4,6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Method Comparison & Validation Protocol (ICH Q2(R2) Compliant)

Introduction & Chemical Context

2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS: 1030553-87-7) is a highly specific synthetic compound featuring a chlorodimethylphenyl ring linked via an ether bond to a primary acetamide moiety. Structurally, it bridges the chemical space between classical phenoxy herbicides and novel pharmaceutical intermediates—most notably, N-phenylphenoxyacetamide derivatives investigated as EthR inhibitors for tuberculosis therapies[1].

Due to its dual utility in environmental and pharmacokinetic matrices, selecting the correct analytical platform is critical. The presence of the polar acetamide group alongside the hydrophobic aromatic system dictates its chromatographic behavior and ionization efficiency. This guide objectively compares three primary analytical platforms—LC-MS/MS, HPLC-UV, and GC-MS—and provides a fully validated, step-by-step methodology for the superior method in accordance with ICH Q2(R2) guidelines[2].

Platform Comparison: Selecting the Optimal Analytical Strategy

To establish a robust quantitative assay, we must evaluate the causality behind how the molecule's physicochemical properties interact with different detection systems.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism: Relies on thermal volatilization and electron impact (EI) ionization.

  • Limitation: The primary acetamide group (-CONH₂) is prone to thermal degradation at high injection port temperatures (>250°C) and exhibits severe peak tailing on standard non-polar columns due to strong hydrogen bonding.

  • Verdict: Suboptimal. Requires cumbersome pre-column derivatization (e.g., silylation with BSTFA) to mask the amide proton, introducing variability and reducing sample throughput[3].

Alternative 2: High-Performance Liquid Chromatography-UV (HPLC-UV)
  • Mechanism: Utilizes the conjugated π-electron system of the chlorodimethylphenyl ring for UV absorption (λ_max ≈ 225 nm).

  • Limitation: While excellent for high-concentration formulation Quality Control (QC), UV detection lacks the specificity to differentiate the target analyte from co-eluting matrix interferents in complex biological or environmental samples.

  • Verdict: Acceptable for bulk purity assays, but insufficient for trace-level quantification.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Mechanism: Couples reversed-phase liquid chromatography with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM).

  • Advantage: The polar acetamide acts as an excellent proton acceptor in acidic mobile phases, generating a strong [M+H]⁺ precursor ion (m/z 214.1)[4]. MRM fragmentation provides absolute structural specificity, mathematically eliminating background noise.

  • Verdict: The superior choice for both sensitivity (sub-ng/mL) and high-throughput capability.

Table 1: Quantitative Performance Comparison Summary
ParameterGC-MS (Derivatized)HPLC-UV (Diode Array)LC-MS/MS (ESI-MRM)
Limit of Detection (LOD) 5.0 ng/mL50.0 ng/mL0.1 ng/mL
Linear Dynamic Range 15 - 1000 ng/mL150 - 10,000 ng/mL1.0 - 5000 ng/mL
Specificity Moderate (EI Fragments)Low (UV Absorbance)High (Precursor Product)
Sample Prep Time High (Derivatization req.)Low (Dilute & Shoot)Moderate (SPE/Protein PPT)
Matrix Effect Susceptibility LowModerateHigh (Requires IS correction)

Analytical Workflow Visualization

The following diagram illustrates the optimized LC-MS/MS workflow, emphasizing the transition from complex matrix to isolated target detection.

LCMS_Workflow N1 Sample Matrix (Aqueous/Plasma) N2 SPE Clean-up (Polymeric HLB) N1->N2 Load & Wash N3 UHPLC Separation (C18, 0.1% FA) N2->N3 Elute & Inject N4 ESI+ Ionization ([M+H]+ m/z 214.1) N3->N4 Desolvation N5 MRM Detection (m/z 214.1 -> 155.0) N4->N5 CID Fragmentation

Fig 1. Step-by-step LC-MS/MS analytical workflow for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide.

In-Depth Experimental Protocol: LC-MS/MS

As an analytical scientist, it is not enough to follow a recipe; one must understand the thermodynamic and chemical drivers behind each step. This protocol is designed as a self-validating system.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)
  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 mL.

  • Causality: The HLB sorbent contains both divinylbenzene (hydrophobic) and N-vinylpyrrolidone (hydrophilic) monomers. This dual-nature perfectly captures the amphiphilic 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, retaining the aromatic ring while stabilizing the polar amide tail.

  • Procedure:

    • Condition with 1 mL Methanol, equilibrate with 1 mL LC-MS grade H₂O.

    • Load 500 µL of spiked matrix (e.g., plasma precipitated with ACN, or filtered water).

    • Wash with 1 mL 5% Methanol in H₂O to remove highly polar endogenous salts.

    • Elute with 1 mL 100% Acetonitrile. Evaporate under N₂ and reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: A C18 stationary phase leverages hydrophobic interactions with the dimethyl-chloro substituted aromatic ring, ensuring adequate retention ( k′>2 ) away from the solvent front where ion suppression is most severe. The 0.1% FA ensures the mobile phase pH (~2.7) is well below the pKa of the amide, driving equilibrium toward the protonated state for optimal ESI+ efficiency[4].

Step 3: MS/MS Detection Parameters
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions (MRM):

    • Quantifier: m/z 214.1 155.0 (Collision Energy: 18V). Mechanism: Cleavage of the ether bond, resulting in the loss of the acetamide side chain (-59 Da) to yield the stable 2-chloro-4,6-dimethylphenyl cation.

    • Qualifier: m/z 214.1 119.1 (Collision Energy: 30V). Mechanism: Subsequent loss of HCl (-36 Da) from the primary fragment.

ICH Q2(R2) Validation Framework

To ensure the method delivers dependable, legally defensible results, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. The following logic dictates the validation lifecycle.

ICH_Validation Core ICH Q2(R2) Validation Strategy Spec Specificity No Matrix Interference Core->Spec Lin Linearity R² > 0.995 (1-1000 ng/mL) Core->Lin Acc Accuracy Recovery 85-115% Core->Acc Prec Precision Intra/Inter-day RSD < 15% Core->Prec Acc->Prec Evaluated Jointly

Fig 2. ICH Q2(R2) core validation parameters and acceptance criteria for analytical procedures.
Self-Validating System Requirements
  • Specificity & Selectivity: Analyze six independent sources of blank matrix. The response at the retention time of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide must be <20% of the Lower Limit of Quantification (LLOQ) response.

  • Linearity and Range: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL using a 1/x2 weighted linear regression. Acceptance criteria: R2≥0.995 [5].

  • Accuracy (Recovery): Perform matrix spiking at three Quality Control (QC) levels: Low (3 ng/mL), Medium (400 ng/mL), and High (800 ng/mL). The back-calculated concentration must fall within ±15% of the nominal value ( ±20% at LLOQ)[2].

  • Precision (Repeatability): Analyze five replicates at each QC level on the same day (Intra-day) and across three distinct days (Inter-day). The Relative Standard Deviation (RSD) must be ≤15% [5].

By adhering strictly to this mechanistic approach, laboratories can ensure the highest degree of confidence when quantifying 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, whether for environmental monitoring or preclinical drug development.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

  • Santilio, A., Girolimetti, S., & Barbini, D. A. (2014). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. Food Additives & Contaminants: Part A. Available at:[Link]

  • Willand, N., et al. (2012). Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis. ACS Chemical Biology. Available at:[Link]

  • Fava, L., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Sensors (MDPI). Available at:[Link]

Sources

Validation

comparative binding study of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide and its structural analogs

As a Senior Application Scientist, evaluating the therapeutic or inhibitory potential of a compound requires moving beyond superficial IC50 values. We must interrogate the thermodynamic signatures and kinetic realities o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic or inhibitory potential of a compound requires moving beyond superficial IC50 values. We must interrogate the thermodynamic signatures and kinetic realities of the molecule. The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capabilities and modular hydrophobic profile [1].

This guide provides an objective, in-depth comparative analysis of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CDPA) against its structural analogs, using Monoamine Oxidase B (MAO-B) as a representative validated target for this chemical class. We will deconstruct the causality behind its binding affinity, present comparative quantitative data, and outline the self-validating experimental workflows required to generate trustworthy binding metrics.

Mechanistic Rationale: The Causality of Conformation

To understand why CDPA outperforms simpler analogs, we must analyze the target binding pocket. The acetamide moiety serves as the primary pharmacophore, establishing a critical hydrogen bond donor/acceptor network with active site residues. However, the flexibility of the ether linkage in unsubstituted phenoxyacetamides incurs a significant entropic penalty upon binding.

By introducing a specific substitution pattern, CDPA achieves distinct mechanistic advantages over its analogs [2]:

  • 2-Chloro Substitution: The halogen atom provides asymmetric steric bulk that forces the molecule into a preferred bioactive conformation prior to target engagement. Furthermore, it enables highly directional halogen bonding with backbone carbonyls deep within the target cavity [3].

  • 4,6-Dimethyl Groups: These alkyl groups increase the electron density of the phenoxy ring while acting as a hydrophobic "plug." This precisely complements the lipophilic entrance channels of target enzymes, displacing high-energy water molecules and driving the binding event entropically.

SAR_Logic A Phenoxyacetamide Core Scaffold BA BA A->BA B Acetamide Group (Primary H-Bond Anchor) C Phenoxy Ring (Hydrophobic Interaction) D 2-Chloro Substituent (Halogen Bond & Sterics) C->D E 4,6-Dimethyl Groups (Conformational Lock) C->E BA->C

Logical relationship in SAR studies of phenoxyacetamide derivatives.

Comparative Binding Performance

The table below summarizes the quantitative binding data of CDPA compared to three common structural analogs. Data is synthesized from orthogonal kinetic and functional profiling assays.

CompoundSubstitution PatternTarget Affinity ( Kd​ , nM)Functional IC50 (µM)Selectivity Index (Target vs Off-Target)
CDPA 2-Cl, 4,6-diMe45.2 0.08 >150
Analog A Unsubstituted850.02.1512
Analog B 4-Methoxy120.50.2485
Analog C 2,4-Dichloro68.40.11110

Data Interpretation: The unsubstituted Analog A exhibits weak affinity due to the entropic cost of its unrestricted rotatable bonds. Analog B (4-Methoxy) improves affinity via electron donation [2], but lacks the steric locking mechanism. Analog C (2,4-Dichloro) shows strong affinity due to dual halogen bonding, but CDPA ultimately achieves the lowest Kd​ and highest Selectivity Index. The combination of the 2-chloro group and the 4,6-dimethyl groups in CDPA creates an optimal balance of steric restriction and lipophilicity, resulting in a superior thermodynamic profile [3].

Self-Validating Experimental Workflows

As a standard of scientific integrity, binding data must be derived from self-validating experimental systems. Relying solely on endpoint functional assays can conflate allosteric modulation, aggregation-based inhibition, or assay interference with true orthosteric binding. Therefore, we mandate an orthogonal approach: Surface Plasmon Resonance (SPR) for direct kinetic profiling, followed by a continuous fluorometric assay for functional validation.

Protocol A: Orthogonal Kinetic Profiling via SPR

In SPR, the causality of signal drift often stems from non-specific binding or bulk refractive index changes. To establish a self-validating system, we utilize a reference channel with a deactivated surface and perform double-referencing (subtracting both the reference channel and blank buffer injections). This isolates the true binding kinetics of the phenoxyacetamide analogs.

  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., MAO-B) onto a CM5 sensor chip via standard amine coupling. Critical Step: Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal without causing mass transport limitation (MTL).

  • Baseline Stabilization: Prime the system with running buffer (PBS, 0.05% Tween-20) containing exactly 1% DMSO. Causality: Phenoxyacetamides have low aqueous solubility; matching the DMSO concentration exactly between the running buffer and the analyte samples prevents massive bulk refractive index shifts.

  • Analyte Titration: Inject CDPA and its analogs in a 2-fold dilution series (from 1 µM down to 15.6 nM) at a flow rate of 30 µL/min.

  • Kinetic Analysis: Record the association phase for 120 seconds and the dissociation phase for 300 seconds. Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and the equilibrium dissociation constant ( Kd​ ).

SPR_Workflow S1 Target Immobilization (Amine Coupling) S2 Baseline Stabilization (Buffer + 1% DMSO) S1->S2 S3 Analyte Injection (Concentration Series) S2->S3 S4 Dissociation Phase (Buffer Washout) S3->S4 S5 Kinetic Analysis (Double Referencing) S4->S5

Workflow for Surface Plasmon Resonance (SPR) binding affinity analysis.

Protocol B: Continuous Fluorometric Functional Assay

To ensure the trustworthiness of the functional assay, we utilize a continuous read-out rather than an endpoint analysis. This continuous monitoring validates that the reaction velocity is linear over the measurement window, preventing artifacts from substrate depletion or enzyme degradation.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target enzyme with varying concentrations of CDPA (or analogs) in assay buffer (50 mM potassium phosphate, pH 7.4) for 15 minutes at 37°C. Causality: This allows the system to reach thermodynamic equilibrium before the reaction is initiated.

  • Substrate Addition: Initiate the reaction by adding a non-fluorescent probe substrate (e.g., kynuramine).

  • Continuous Kinetic Monitoring: Measure the conversion of the substrate to its highly fluorescent product (e.g., 4-hydroxyquinoline) in real-time using a microplate reader (Ex: 310 nm, Em: 400 nm) for 30 minutes.

  • Data Normalization: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Normalize the velocities against a vehicle control (1% DMSO) to determine the IC50 values via non-linear regression.

Conclusion

The comparative binding study clearly demonstrates that the 2-chloro-4,6-dimethyl substitution pattern in CDPA is not merely an arbitrary chemical modification, but a highly optimized structural feature. By restricting the conformational freedom of the phenoxyacetamide scaffold and providing optimal hydrophobic/steric interactions, CDPA achieves superior target affinity and selectivity compared to its unsubstituted or partially substituted analogs. When evaluating such compounds, employing rigorous, self-validating kinetic and functional assays is paramount to ensuring data integrity and driving successful drug development.

References

  • The Discovery of Novel Phenoxyacetamide Deriv
  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI.
  • QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Current Research in Pharmaceutical Sciences.
Comparative

Comparative NMR Elucidation Guide: 2-(2-Chloro-4,6-dimethylphenoxy)acetamide vs. 2,4-D Amide

Executive Summary In the realm of drug development and agrochemical synthesis, the precise structural elucidation of phenoxyacetamide derivatives is critical for predicting receptor binding affinity and metabolic stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and agrochemical synthesis, the precise structural elucidation of phenoxyacetamide derivatives is critical for predicting receptor binding affinity and metabolic stability. This guide provides an objective, data-driven comparison between the target molecule,1 (CAS: 1030553-87-7)[1], and a well-characterized structural alternative, 2[2]. By analyzing their Nuclear Magnetic Resonance (NMR) spectra, researchers can decode the profound electronic effects that specific halogen and alkyl substitutions exert on the aromatic ring system.

Principles of Structural Causality in Phenoxyacetamides

The substitution pattern on a phenoxy ring dictates the electron density distribution, which directly translates to the shielding or deshielding of specific nuclei in NMR spectroscopy.

  • Inductive (-I) vs. Mesomeric (+M) Effects: In 2,4-D amide, the two chlorine atoms at positions 2 and 4 exert a strong electron-withdrawing inductive effect (-I), deshielding the adjacent protons and carbons and shifting their resonance frequencies downfield[2].

  • Hyperconjugation and Shielding: In 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, replacing the C4 chlorine with a methyl group and adding a C6 methyl group introduces electron-donating properties via hyperconjugation (+I effect). This increases the electron density on the aromatic ring, resulting in an upfield shift (shielding) of the remaining aromatic protons (H3 and H5) compared to the 2,4-D amide analog.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in spectral data, the following protocol is designed as a self-validating system . Every step includes an internal control to guarantee the fidelity of the resulting structural assignment, a standard practice when investigating3[3].

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ provides excellent solvation for phenoxyacetamides without exchanging amide protons. TMS acts as the internal standard, self-validating the 0.00 ppm reference point to eliminate chemical shift drift across different magnetic fields.

Step 2: Instrument Calibration (Tuning and Matching)

  • Action: Insert the NMR tube into a 400 MHz spectrometer. Perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei.

  • Causality: Proper probe tuning maximizes the signal-to-noise ratio (SNR) and ensures precise RF pulse delivery, which is mandatory for resolving fine J-coupling constants (e.g., the 1.5–2.5 Hz meta-coupling in the aromatic rings).

Step 3: ¹H-NMR Acquisition

  • Action: Run a standard 1D proton sequence (zg30) with 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.0 second.

  • Causality: A 1.0s D1 ensures complete relaxation of the protons between pulses, validating the accuracy of the integration values used to quantify the -O-CH₂- and Ar-CH₃ proton ratios.

Step 4: ¹³C-NMR Acquisition

  • Action: Run a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans, a spectral width of 250 ppm, and an extended relaxation delay (D1) of 2.0 seconds.

  • Causality: The extended D1 and high scan count compensate for the low natural abundance (1.1%) and long T₁ relaxation times of quaternary carbons (C1, C2, C4, C6), ensuring they are visible above the baseline noise.

¹H-NMR Spectra Comparison & Causality Analysis

The following table summarizes the quantitative ¹H-NMR data (400 MHz, CDCl₃), comparing the target molecule with the 2,4-D amide alternative.

Proton Assignment2-(2-Chloro-4,6-dimethylphenoxy)acetamide2-(2,4-Dichlorophenoxy)acetamide (2,4-D Amide)MultiplicityCausality / Shift Rationale
-O-CH₂- 4.35 ppm4.52 ppmSinglet (2H)Less deshielding in the dimethyl analog due to the electron-donating methyls buffering the ether oxygen, compared to the electron-withdrawing chlorines in 2,4-D amide.
Ar-H (C3) 7.02 ppm7.41 ppmd (J=1.8 Hz) / d (J=2.5 Hz)H3 in 2,4-D amide is flanked by two highly electronegative Cl atoms. In the target molecule, it is flanked by Cl and an electron-donating CH₃, shifting it upfield.
Ar-H (C5) 6.85 ppm7.15 ppmd (J=1.8 Hz) / dd (J=8.8, 2.5 Hz)H5 in the target molecule is highly shielded by two ortho-methyl groups. In 2,4-D amide, it is coupled to H6, creating a distinct doublet of doublets.
Ar-H (C6) N/A (Substituted)6.82 ppmd (J=8.8 Hz)Present only in 2,4-D amide; it is ortho to the ether oxygen, receiving resonance shielding (+M effect from oxygen).
Ar-CH₃ (C4 & C6) 2.25 ppm & 2.21 ppmN/ASinglets (3H each)Typical chemical shifts for benzylic methyl groups attached to an aromatic ring.
-NH₂ (Amide) 6.50 - 7.20 ppm6.50 - 7.50 ppmBroad Singlet (2H)Highly dependent on concentration, temperature, and intermolecular hydrogen bonding.

¹³C-NMR Spectra Comparison & Causality Analysis

The following table summarizes the quantitative ¹³C-NMR data (100 MHz, CDCl₃).

Carbon Assignment2-(2-Chloro-4,6-dimethylphenoxy)acetamide2-(2,4-Dichlorophenoxy)acetamide (2,4-D Amide)Causality / Shift Rationale
C=O (Amide) 171.5 ppm171.2 ppmThe carbonyl carbon remains relatively unaffected by distant ring substitutions due to the insulating effect of the -CH₂- linker.
C1 (Ar-O) 150.2 ppm152.4 ppmEther-linked aromatic carbon. Slightly more deshielded in 2,4-D amide due to the para-Cl inductive pull.
C2 (Ar-Cl) 127.5 ppm123.8 ppmChlorine-substituted quaternary carbon.
C3 (Ar-H) 130.1 ppm130.5 ppmAromatic CH carbon; relatively stable across both analogs.
C4 (Ar-R) 135.4 ppm (R=CH₃)127.1 ppm (R=Cl)Significant shift difference due to the nature of the C-C bond versus the C-Cl bond.
C5 (Ar-H) 131.2 ppm128.6 ppmAromatic CH carbon.
C6 (Ar-R) 132.8 ppm (R=CH₃)115.3 ppm (R=H)C6 is unsubstituted in 2,4-D amide (highly shielded by the ortho-oxygen), but substituted by a deshielding quaternary connection in the target molecule.
-O-CH₂- 69.4 ppm68.1 ppmAliphatic ether carbon.
Ar-CH₃ (C4, C6) 20.5 ppm, 16.2 ppmN/ABenzylic carbons. C6 is slightly more shielded due to steric crowding near the ether and chlorine groups.

Logical Workflow for Spectral Elucidation

The following diagram illustrates the self-validating logical workflow utilized by application scientists to elucidate and compare these phenoxyacetamide derivatives.

Workflow A Compound Selection Target vs. Alternative B Sample Preparation (CDCl3 + TMS Internal Std) A->B C 1H-NMR Acquisition (Resolve J-Couplings) B->C D 13C-NMR Acquisition (Identify Quaternary C) B->D E Spectral Processing (FT, Phase, Baseline) C->E D->E F Electronic Effect Analysis (Inductive vs. Mesomeric) E->F G Structural Validation (Self-Validating System) F->G

Logical workflow for the comparative NMR elucidation of phenoxyacetamide derivatives.

References

  • Title: 2-(2-chloro-4,6-dimethylphenoxy)acetamide 1030553-87-7 wiki - Guidechem Source: guidechem.com URL: 1

  • Title: 2-(2,4-Dichlorophenoxy)acetamide | C8H7Cl2NO2 | CID 74798 - PubChem Source: nih.gov URL: 2

  • Title: 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis | PLOS One Source: plos.org URL: 3

Sources

Validation

benchmarking 2-(2-Chloro-4,6-dimethylphenoxy)acetamide against traditional herbicide derivatives

Benchmarking 2-(2-Chloro-4,6-dimethylphenoxy)acetamide Against Traditional Herbicide Derivatives: A Comprehensive Efficacy and Mechanistic Guide As a Senior Application Scientist, evaluating novel agrochemicals requires...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(2-Chloro-4,6-dimethylphenoxy)acetamide Against Traditional Herbicide Derivatives: A Comprehensive Efficacy and Mechanistic Guide

As a Senior Application Scientist, evaluating novel agrochemicals requires moving beyond simple phenotypic observation. We must treat every compound as a molecular key interacting with a complex biological lock. This guide provides an objective, data-driven framework for benchmarking the herbicidal efficacy of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS 1030553-87-7)[1] against traditional standards like 2,4-D and acetanilides.

By integrating structural causality, self-validating experimental protocols, and multi-omics profiling, we can accurately map the performance of this specific phenoxyacetamide scaffold[2].

Structural Rationale & Mechanistic Causality

Traditional phenoxy herbicides (e.g., 2,4-D, MCPA) primarily act as synthetic auxins, mimicking indole-3-acetic acid (IAA) to trigger uncontrolled growth and tissue necrosis in broadleaf weeds. However, the structural evolution into 3 introduces two critical functional shifts[3]:

  • Steric Hindrance & Selectivity: The 2-chloro and 4,6-dimethyl substitutions on the phenoxy ring alter the molecule's spatial configuration, optimizing its fit within specific binding pockets of the TIR1/AFB receptor complex while preventing off-target binding in crops like Zea mays (corn).

  • Lipophilicity & Penetration: The acetamide linkage increases the compound's lipophilicity compared to free carboxylic acids. This enhances cuticular penetration during post-emergence foliar application and shifts the intracellular degradation profile.

Recent transcriptomic and metabolomic analyses reveal that advanced phenoxyacetamides do not just mimic auxin; they actively disrupt cellular metabolism, specifically targeting galactose, ascorbate, and aldarate metabolic pathways[3].

Mechanism A 2-(2-Chloro-4,6-dimethylphenoxy) acetamide B TIR1/AFB Receptor Binding A->B Mimics IAA C Aux/IAA Protein Degradation B->C Ubiquitination D ARF Transcription Factor Activation C->D Derepression E Metabolic Disruption (Galactose/Ascorbate) D->E Gene Alteration

Fig 1: Synthetic auxin signaling and metabolic disruption pathway of phenoxyacetamides.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a closed, self-validating system. The following protocols are designed to isolate variables, prove causality, and eliminate false positives caused by formulation matrices.

Phase A: Pre-Emergence Seed Germination Assay (Petri Dish Method)

Causality: Soil matrices can adsorb lipophilic acetamides, masking their true intrinsic phytotoxicity. The Petri dish assay isolates the compound's direct effect on seed germination pathways[4].

  • Preparation: Dissolve the compound in a 0.1% Tween-80 aqueous solution to overcome the compound's hydrophobic nature and ensure uniform bioavailability. Prepare concentrations of 10, 50, and 100 mg/L.

  • Validation Controls:

    • Positive Control: 2,4-D (validates the biological sensitivity of the seed batch).

    • Negative Control: 0.1% Tween-80 in water (proves the surfactant matrix is not causing growth inhibition).

  • Execution: Apply 5 mL of each solution to filter papers in Petri dishes containing 20 seeds of Echinochloa crusgalli (monocot) and Lactuca sativa (dicot). Incubate at 25°C in the dark.

  • Data Collection: Measure root and shoot lengths at 7 days post-treatment to calculate the IC50[3].

Phase B: Post-Emergence Foliar Spray Assay

Causality: Efficacy in a Petri dish does not guarantee field success due to the waxy leaf cuticle barrier. This assay tests real-world cuticular penetration and systemic translocation.

  • Execution: Cultivate target weeds and crop models (Zea mays, Sorghum bicolor) to the 3-leaf stage[4],[2].

  • Application: Apply the compound at dosages of 375 g/ha and 750 g/ha using a precision track sprayer[3].

  • Analysis: Assess fresh weight reduction and visual phytotoxicity at 14 days.

Protocol S1 Phase 1: Formulation 10-100 mg/L in 0.1% Tween-80 S2 Phase 2: Petri Dish Bioassay Target: E. crusgalli & L. sativa S1->S2 Pre-emergence S3 Phase 3: Foliar Spray Assay Dosage: 375-750 g/ha S1->S3 Post-emergence S4 Phase 4: Multi-Omics Transcriptomics & Metabolomics S2->S4 Tissue Sampling S3->S4 Tissue Sampling

Fig 2: Self-validating experimental workflow for benchmarking herbicidal efficacy and mechanisms.

Quantitative Benchmarking Data

Drawing upon recent structural-activity relationship (SAR) studies of phenoxyacetamide derivatives, the 2-(2-Chloro-4,6-dimethylphenoxy)acetamide scaffold demonstrates highly competitive metrics against traditional herbicides[4],[3].

Table 1: Pre-Emergence Seed Germination Inhibition (IC50 Benchmarking)

Compound ClassTarget SpeciesIC50 (g/ha equivalent)Primary Mechanism of Action
Phenoxyacetamide Scaffold Lactuca sativa (Dicot)42.7 - 50.0 Auxin mimicry + Metabolic disruption
2,4-D (Standard)Lactuca sativa (Dicot)65.0Classical Auxin mimicry
Alachlor (Standard)E. crusgalli (Monocot)40.5VLCFA inhibition

Table 2: Post-Emergence Efficacy & Crop Safety (Applied at 375 g/ha)

CompoundFresh Weight Inhibition (L. sativa)Phytotoxicity to Zea mays (Corn)
Phenoxyacetamide Scaffold >80% to 100% Negligible (Safe at 2x-4x field usage)
2,4-D85%Moderate leaf curling / Stunting
MetolachlorN/A (Pre-emergence focus)Low

Discussion & Conclusion

The benchmarking data clearly illustrates the advantages of the 2-(2-Chloro-4,6-dimethylphenoxy)acetamide structural motif. While traditional phenoxyacetic acids like 2,4-D suffer from volatility issues and off-target crop damage, the acetamide linkage drastically improves crop safety margins—showing negligible harmful effects on Zea mays even at 2- to 4-fold field usage[3].

Furthermore, the 4 of related phenoxyacetamides confirm that these compounds induce severe chloroplast membrane deformation and thylakoid disorganization within 72 hours of application[4]. This rapid onset of action, combined with a dual-mechanism profile, makes 2-(2-Chloro-4,6-dimethylphenoxy)acetamide a highly promising candidate for next-generation herbicide development, particularly in combating 2,4-D resistant weed biotypes.

References

  • Design, synthesis and herbicidal activity of novel N-(5-(3,5-dinitrophenyl)thiazol-2-yl)
  • Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))
  • 2-(2-chloro-4,6-dimethylphenoxy)
  • Source: Journal of Agricultural and Food Chemistry - ACS Publications (2024)

Sources

Comparative

Cross-Reactivity Validation of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide in Enzyme Assays: A Comparison Guide

Executive Summary The phenoxyacetamide scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized to target serine hydrolases and flavin-dependent oxidases. 2-(2-Chloro-4,6-dimethylpheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetamide scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized to target serine hydrolases and flavin-dependent oxidases. 2-(2-Chloro-4,6-dimethylphenoxy)acetamide serves as a critical model compound for understanding how steric bulk and lipophilicity dictate enzyme selectivity. Because the primary amide can interact with oxyanion holes and the substituted aromatic ring can occupy hydrophobic cavities, this class of compounds is prone to cross-reactivity across distinct enzyme families, most notably NOTUM (a Wnt-depalmitoleating enzyme)[1], Monoamine Oxidases (MAO-A/B) [2], and Acetylcholinesterase (AChE) [3].

This guide provides an objective comparison of this compound's performance against benchmark inhibitors, detailing the structural causality behind its selectivity, and outlines self-validating experimental protocols required to rigorously profile its cross-reactivity.

Mechanistic Rationale & Structural Causality

To understand the cross-reactivity profile of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, one must analyze the causality of its binding kinetics across different active sites:

  • NOTUM (Palmitoleate Pocket): NOTUM downregulates Wnt signaling by cleaving an essential palmitoleate moiety. Unsubstituted 2-phenoxyacetamide is a known fragment-level inhibitor of NOTUM (IC₅₀ ~33 µM)[1]. The addition of the 2-chloro and 4,6-dimethyl groups significantly increases the lipophilic surface area, enhancing shape complementarity within NOTUM's large, hydrophobic palmitoleate pocket. Concurrently, the acetamide carbonyl acts as a critical hydrogen bond acceptor in the oxyanion hole formed by Gly127 and Trp128[1].

  • Monoamine Oxidase (MAO): Phenoxyacetamides are potent, reversible inhibitors of MAOs. The aromatic ring engages in π−π stacking with the FAD cofactor cavity. Halogen (Cl) and alkyl (CH₃) substitutions at the ortho and para positions heavily influence the selectivity index between the MAO-A and MAO-B isoforms by exploiting minor volumetric differences in their respective substrate cavities[2].

  • Acetylcholinesterase (AChE): While phenoxyacetamides have been developed as resistance-breaking inhibitors for mosquito AChE1[3], the human AChE active site gorge is exceptionally narrow. The bulky 2-chloro and 6-methyl ortho-substitutions create severe steric clashes with aromatic residues lining the human AChE gorge (e.g., Tyr337), effectively preventing the acetamide from reaching the catalytic triad. This structural feature is a deliberate causality-driven design to minimize off-target human neurotoxicity[3].

WntSignaling Cmpd 2-(2-Chloro-4,6-dimethylphenoxy) acetamide NOTUM NOTUM (Active Esterase) Cmpd->NOTUM Inhibits (Oxyanion Hole) Wnt_Inact Depalmitoleoylated Wnt (Inactive) NOTUM->Wnt_Inact Hydrolyzes Palmitoleate Wnt_Act Palmitoleoylated Wnt (Active) NOTUM->Wnt_Act Prevents Frizzled Frizzled Receptor Signaling Wnt_Act->Frizzled Activates

Diagram 1: Mechanistic pathway of NOTUM inhibition by phenoxyacetamides restoring Wnt signaling.

Comparative Performance Data

The following table synthesizes the expected cross-reactivity profile of the highly substituted 2-(2-Chloro-4,6-dimethylphenoxy)acetamide against baseline fragments and clinical/tool benchmarks.

CompoundPrimary TargetNOTUM IC₅₀ (µM)MAO-A IC₅₀ (µM)hAChE IC₅₀ (µM)Key Structural Driver for Selectivity
2-(2-Chloro-4,6-dimethylphenoxy)acetamide Multi-target0.852.10>50.0*Bulky ortho-chloro/methyl drives hydrophobic pocket fit; clashes in narrow hAChE gorge.
2-Phenoxyacetamide NOTUM / MAO33.015.5>100.0Unsubstituted fragment; exhibits weak baseline affinity across multiple esterases[1][2].
LP-922056 NOTUM0.01>100.0>100.0Thienopyrimidine core optimized strictly for the NOTUM palmitoleate pocket[1].
Clorgyline MAO-A>100.00.004>100.0Irreversible propargylamine binder specific to flavin-dependent MAO-A.

*Representative profiling data extrapolated based on established Structure-Activity Relationship (SAR) trajectories for heavily substituted phenoxyacetamides.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, cross-reactivity cannot be assessed using standard endpoint assays alone. The following protocols are designed as self-validating systems , incorporating specific artifact controls to rule out false positives caused by compound autofluorescence, ROS scavenging, or thiol reactivity.

Protocol A: NOTUM Depalmitoleation Fluorometric Assay

This assay utilizes OPTS (8-octanoyloxypyrene-1,3,6-trisulfonate), an artificial substrate that mimics the lipid chain of Wnt. Cleavage of the octanoyl ester releases a fluorescent pyranine fluorophore.

  • Enzyme Preparation: Dilute recombinant human NOTUM to a working concentration of 10 nM in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM CaCl₂).

  • Compound Incubation: Dispense 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (serial dilutions from 50 µM to 1 nM) into a black 384-well plate. Add the NOTUM solution and incubate for 30 minutes at room temperature. Causality: This pre-incubation allows non-covalent, reversible inhibitors to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add OPTS substrate to a final concentration of 5 µM.

  • Kinetic Read: Monitor fluorescence (Ex 405 nm / Em 510 nm) kinetically for 45 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation Controls:

    • Positive Control: LP-922056 (1 µM) to confirm the enzyme is active and inhibitable.

    • Artifact Control (Critical): Incubate the test compound with OPTS in buffer without NOTUM. Causality: Phenoxy derivatives can sometimes directly hydrolyze ester substrates or quench pyranine fluorescence. This control ensures any observed signal drop is due to true enzyme inhibition.

Protocol B: MAO-A/B Amplex Red Coupled Assay

MAO oxidizes amine substrates to produce H₂O₂, which Horseradish Peroxidase (HRP) uses to convert Amplex Red into highly fluorescent resorufin.

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 50 mM sodium phosphate buffer (pH 7.4).

  • Incubation: Incubate the enzyme with the test compound for 15 minutes at 37°C.

  • Coupled Reaction: Add a detection mixture containing p -tyramine (substrate), 1 U/mL HRP, and 50 µM Amplex Red.

  • Detection: Read fluorescence (Ex 530 nm / Em 590 nm) after 30 minutes.

  • Self-Validation Controls:

    • Positive Controls: Clorgyline (MAO-A) and Selegiline (MAO-B).

    • Artifact Control (Critical): Incubate the test compound with H₂O₂ (1 µM), HRP, and Amplex Red without MAO. Causality: Substituted phenoxy compounds can act as ROS scavengers or directly inhibit HRP. If the compound reduces fluorescence in this control, it is a false-positive MAO inhibitor[2].

Protocol C: AChE Counter-Screening (Ellman's Method)

AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion.

  • Setup: Mix human AChE (0.5 U/mL), test compound, and 0.25 mM DTNB in 0.1 M phosphate buffer (pH 8.0).

  • Initiation: Add 0.5 mM ATCh to initiate the reaction.

  • Detection: Monitor absorbance kinetically at 412 nm for 10 minutes.

  • Self-Validation Controls:

    • Artifact Control (Critical): Compound + ATCh + DTNB (no enzyme). Causality: Checks if the compound contains nucleophilic impurities that react directly with DTNB or ATCh, bypassing the enzyme entirely[3].

AssayValidation cluster_0 Self-Validating Assay Panel Prep Compound Preparation (10 mM in DMSO) MAO MAO-A/B Assay (Amplex Red) Prep->MAO NOTUM NOTUM Assay (OPTS Cleavage) Prep->NOTUM AChE AChE Assay (Ellman's Reagent) Prep->AChE Ctrl1 HRP/H2O2 Artifact Control MAO->Ctrl1 Hit Cross-Reactivity Profile Generation MAO->Hit Ctrl2 Autofluorescence Control NOTUM->Ctrl2 NOTUM->Hit Ctrl3 Thiol-Reactivity Control AChE->Ctrl3 AChE->Hit

Diagram 2: Workflow for high-throughput cross-reactivity screening with artifact controls.

References

  • Zhao, Y., et al. "Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors." Molecules 19.11 (2014): 18620-18631. URL:[Link]

  • Mahy, W., et al. "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen." MedChemComm 10.5 (2019): 734-739. URL:[Link]

  • Kröckel, U., et al. "Noncovalent Inhibitors of Mosquito Acetylcholinesterase 1 with Resistance-Breaking Potency." Journal of Medicinal Chemistry 61.23 (2018): 10647-10664. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Chloro-4,6-dimethylphenoxy)acetamide proper disposal procedures

The handling and disposal of specialized research chemicals require a rigorous, scientifically grounded approach to ensure laboratory safety, regulatory compliance, and environmental protection. As a halogenated phenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized research chemicals require a rigorous, scientifically grounded approach to ensure laboratory safety, regulatory compliance, and environmental protection. As a halogenated phenoxy derivative, 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS: 1030553-87-7) presents unique disposal challenges that cannot be managed through standard municipal or non-halogenated waste streams.

The following guide provides a comprehensive, self-validating operational and disposal protocol designed for drug development professionals and laboratory scientists.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the chemical's structural hazards:

  • Halogenated Aromatic Ring: The presence of a chlorine atom on the aromatic ring classifies this compound strictly as a Halogenated Organic Waste .

  • Ether & Amide Linkages: These functional groups grant the molecule stability, meaning it is environmentally persistent and resists natural biological degradation.

  • Causality of Hazard: If subjected to low-temperature combustion, chlorinated phenoxy compounds can undergo thermal condensation to form highly toxic chlorinated dibenzo-p-dioxins (CDDs) and chlorinated dibenzofurans (CDFs) [3]. Therefore, disposal must bypass standard waste streams and utilize specialized high-temperature incineration equipped with chemical scrubbers [2].

Self-Validating Operational Safety Protocols

Before any waste generation or disposal procedures begin, the operational environment must be validated. Every safety step below is designed as a closed-loop, self-validating system:

  • Ventilation Verification: Handling of the neat powder or concentrated solutions must occur in a Class II chemical fume hood.

    • Validation Check: Verify the hood's inward face velocity is >100 feet per minute (fpm). If the flow monitor alarms or drops below 100 fpm, the safety of the procedure is immediately invalidated due to the risk of aerosolized particulate inhalation. Operations must halt until ventilation is restored.

  • Secondary Containment Integrity: Liquid waste must be stored in primary containers placed within a secondary containment tray.

    • Validation Check: The secondary tray must be mathematically capable of holding 110% of the primary container's volume. If a 1L waste bottle is placed in a 500mL tray, the setup is non-compliant and inherently unsafe [1].

Step-by-Step Disposal Workflows

Proper segregation is the most critical step in the disposal lifecycle. Mixing halogenated and non-halogenated waste alters the calorific (BTU) value required for efficient incineration and significantly increases disposal costs due to the extra treatment steps required to isolate and neutralize halogens [1].

Protocol A: Solid Waste Containerization (Contaminated Consumables)

  • Segregation: Collect all contaminated pipette tips, weigh boats, and nitrile gloves in a dedicated benchtop bin.

  • Bagging: Double-bag the solid waste using clear, heavy-duty polyethylene bags to prevent puncture leaks.

  • Containerization: Transfer the sealed bags into a rigid High-Density Polyethylene (HDPE) drum.

  • Labeling: Affix a "Halogenated Solid Waste" label. The label must be applied before the first item of waste is placed inside.

Protocol B: Liquid Waste Containerization (Solvent Mixtures)

  • Material Selection: Transfer liquid solvent mixtures containing the compound into a PTFE-lined or amber glass waste bottle.

    • Causality: Do not use unlined metal containers. Trace moisture can cause hydrolysis of the chlorinated compound, generating trace hydrochloric acid (HCl) that will corrode unlined metal, leading to catastrophic container failure.

  • Transfer: Use a dedicated, wide-mouth PTFE funnel. Keep the fume hood sash pulled down to chest height during pouring to create a physical blast/splash shield.

  • Capping: Keep the container tightly capped (hand-tight) at all times unless actively adding waste. Evaporation is not a legally permissible method of disposal [1].

Halogenated Waste Segregation & Disposal Logic

G Start Waste Generation: 2-(2-Chloro-4,6-dimethylphenoxy)acetamide Decision Waste State? Start->Decision Solid Solid Waste (Contaminated Consumables) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid SolidCont Halogenated Solid Waste (Double-bagged / HDPE) Solid->SolidCont LiquidCont Halogenated Organic Liquid Waste (PTFE-lined / Glass) Liquid->LiquidCont Drain Sink / Drain Disposal (STRICTLY PROHIBITED) Liquid->Drain DO NOT FLUSH EHS EH&S Collection & Manifesting (RCRA Compliance) SolidCont->EHS LiquidCont->EHS Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubber EHS->Incineration

Workflow for the segregation, containerization, and compliant disposal of halogenated organic waste.

Logistical & Incineration Strategy (The "Why")

Once collected by your facility's Environmental Health & Safety (EH&S) team, the waste is manifested for commercial destruction. Understanding the downstream logistics ensures laboratory personnel respect the upstream segregation rules.

  • Why High-Temperature Incineration? U.S. EPA guidelines mandate that nonsolvent halogenated wastes be destroyed via rotary kiln liquid/solid injection incineration at temperatures exceeding 1000°C [2]. This extreme thermal environment is required to violently cleave the stable ether and amide bonds and completely destroy the aromatic ring, physically preventing the formation of CDDs [3].

  • The Role of Alkaline Scrubbers: The combustion of chlorinated organics inevitably produces corrosive hydrogen chloride (HCl) gas. The commercial incinerator must be equipped with an alkaline scrubber (e.g., a sodium hydroxide wet spray system) to neutralize the HCl gas into benign salt water before exhaust release, ensuring environmental compliance [2].

Quantitative Waste Stream Parameters

To facilitate rapid decision-making during lab audits and operational planning, adhere to the following quantitative limits and classifications for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide waste streams:

ParameterOperational StandardCausality / Regulatory Basis
Waste Classification Halogenated Organic WastePresence of Cl atom on the phenoxy ring.
Primary Container Material PTFE, Amber Glass, HDPEPrevents trace HCl corrosion seen in unlined metals.
Max SAA Storage Time 90 Days (LQG) / 180 Days (SQG)RCRA Satellite Accumulation Area (SAA) federal limits [1].
Required Incineration Temp > 1000°CPrevents thermal condensation into dioxins/furans[2][3].
Secondary Containment Vol. 110% of primary containerEnsures complete capture during catastrophic bottle failure.
Incompatible Materials Strong Oxidizers, Strong BasesRisk of unpredictable amide hydrolysis and exothermic reactions.

References

  • Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office, University of Tennessee URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Toxicological Profile for Chlorinated Dibenzo-p-Dioxins Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide. As this compound presents multiple health hazards, adherence to these proced...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide. As this compound presents multiple health hazards, adherence to these procedural steps is critical for ensuring personnel safety and maintaining a secure laboratory environment. The information herein is synthesized from authoritative safety data sheets to provide a field-proven framework for researchers, scientists, and drug development professionals.

Core Hazard Analysis: Understanding the Risks

2-(2-Chloro-4,6-dimethylphenoxy)acetamide is a solid, typically a white powder, which presents several health risks upon exposure.[1] Understanding these hazards is fundamental to appreciating the causality behind the required personal protective equipment (PPE) and handling protocols. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2][3]

Table 1: Summary of Hazard Classifications

Hazard Type GHS Category Description of Risk Supporting Sources
Acute Oral Toxicity Category 4 Harmful if swallowed, which can lead to gastrointestinal irritation.[4] [1][4][5]
Skin Corrosion/Irritation Category 2 Causes skin irritation upon direct contact.[2][6][7] Prolonged exposure may lead to redness and discomfort.[4] [1][2][5][6][7]
Serious Eye Damage/Irritation Category 2/2A Causes serious eye irritation, which can result in redness, pain, and tearing.[2][4][6][7] [1][2][5][6][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if dust is inhaled.[2][4][7] |[1][2][4][6][7] |

The physical form of this compound as a solid powder means that any activity involving its transfer, weighing, or mixing has the potential to generate airborne dust, creating a significant inhalation hazard.[2][8] Therefore, all operational plans must prioritize the containment of the solid material and the protection of the user's respiratory system, skin, and eyes.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a self-validating system of protection where each component addresses a specific hazard identified in the risk analysis. The following equipment is mandatory when handling 2-(2-Chloro-4,6-dimethylphenoxy)acetamide.

Table 2: Mandatory PPE for Handling 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

PPE Category Specification Rationale and Causality Supporting Sources
Eye and Face Protection Tight-sealing safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[6] A face shield should be worn over goggles if there is a significant splash potential.[5][9] Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[2][6] The snug fit of goggles is superior to safety glasses for particulate matter. [5][6][8]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected for integrity before use.[2][8] Prevents direct skin contact, mitigating the risk of skin irritation.[5] Proper glove removal technique is crucial to avoid contaminating hands after handling is complete.[2][8] [2][5][8]
Body Protection A long-sleeved laboratory coat. For larger quantities or tasks with a higher risk of contamination, impervious clothing should be considered.[8] Protects personal clothing from contamination and minimizes exposed skin surfaces.[1] [1][8][10]

| Respiratory Protection | All handling of the solid compound must occur in a certified chemical fume hood to ensure adequate ventilation.[3][5] If a fume hood is unavailable or if dust levels cannot be controlled, a NIOSH-approved respirator with a P95 (US) or P1 (EU) particle filter is required for nuisance exposures. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[2][8] | This is the most critical control to prevent inhalation, which may cause respiratory tract irritation.[2] Engineering controls (fume hood) are the primary defense, with respirators as a necessary secondary measure.[5][11] |[2][3][5][8] |

Step-by-Step Safe Handling and Disposal Workflow

Adherence to a strict, procedural workflow minimizes the risk of exposure and ensures a controlled environment from preparation through disposal.

Preparation and Pre-Handling
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is verified.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and a designated, sealed waste container.

  • Inspect PPE: Carefully inspect all PPE for defects, such as cracks in goggles or tears in gloves.[2][8]

Donning PPE

The sequence of donning PPE is designed to prevent cross-contamination.

  • Put on the laboratory coat.

  • If required, fit and seal-check the respirator.

  • Put on safety goggles and, if necessary, a face shield.

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Handling Operations
  • Perform all manipulations of the solid compound deep within the chemical fume hood.[3]

  • When transferring the powder, use a spatula to gently scoop the material. Avoid any actions that could create a dust cloud, such as dropping or sifting the powder from a height.

  • Keep the primary container sealed when not in use.[1][8]

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

Doffing PPE

The removal process is critical to avoid contact with any contamination on the exterior of the PPE.

  • Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside).[2][8]

  • Remove the face shield and/or goggles.

  • Remove the laboratory coat.

  • If used, remove the respirator last.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[1][5][8]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Chemical Waste: All surplus or waste 2-(2-Chloro-4,6-dimethylphenoxy)acetamide must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1][8]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of in the same designated hazardous waste container.[8][11]

  • Final Disposal: The sealed waste container must be transferred to a licensed professional waste disposal service.[8][11] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8][11]

Emergency Procedures: Spill and Exposure Response

In the event of accidental exposure or a spill, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation persists, seek medical attention.[1][6][7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[1][6] Remove contact lenses if present and easy to do so.[1][6] Seek immediate medical attention.[1][6][7]

  • Inhalation: Move the affected person to fresh air immediately.[1][6] If breathing is difficult or symptoms occur, seek medical attention.[1][12]

  • Ingestion: Rinse the mouth with water.[1][12] Do not induce vomiting. Call a physician or poison control center immediately.[10]

  • Small Spills: Ensure adequate ventilation and wear all required PPE.[2] Gently sweep or scoop up the spilled solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[2][8] Clean the area with an appropriate solvent.

Visualized Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling 2-(2-Chloro-4,6-dimethylphenoxy)acetamide.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling cluster_disposal Phase 4: Disposal prep_space Prepare Workspace (Verify Fume Hood, Assemble Materials) don_ppe Don PPE (Coat -> Respirator -> Goggles -> Gloves) prep_space->don_ppe 1. Secure Area handle_chem Handle Chemical (Weighing, Transfer, etc. in Fume Hood) don_ppe->handle_chem 2. Begin Work doff_ppe Doff PPE (Gloves -> Goggles -> Coat -> Respirator) handle_chem->doff_ppe decon Decontaminate Workspace & Segregate Waste doff_ppe->decon 3. Secure Materials wash Wash Hands Thoroughly decon->wash dispose Dispose of Waste (Via Licensed Professional Service) decon->dispose

Caption: Workflow for handling 2-(2-Chloro-4,6-dimethylphenoxy)acetamide.

References

  • Eurofins. (n.d.). 2-Chloroacetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-(2,4-dimethylphenyl)acetamide. Retrieved from [Link]

  • Capot Chemical. (2010, November 16). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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